molecular formula C18H33NOSn B598357 5-Methoxy-3-(tributylstannyl)pyridine CAS No. 1204580-74-4

5-Methoxy-3-(tributylstannyl)pyridine

Cat. No.: B598357
CAS No.: 1204580-74-4
M. Wt: 398.178
InChI Key: HLVKQYWOEUQEKJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(tributylstannyl)pyridine, also known as 5-Methoxy-3-(tributylstannyl)pyridine, is a useful research compound. Its molecular formula is C18H33NOSn and its molecular weight is 398.178. The purity is usually 95%.
BenchChem offers high-quality 5-Methoxy-3-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tributyl-(5-methoxypyridin-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVKQYWOEUQEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656783
Record name 3-Methoxy-5-(tributylstannyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-74-4
Record name 3-Methoxy-5-(tributylstannyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204580-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-Methoxy-3-(tributylstannyl)pyridine, a key building block in modern organic synthesis and medicinal chemistry.

Core Compound Data

5-Methoxy-3-(tributylstannyl)pyridine is an organotin compound featuring a pyridine ring substituted with a methoxy and a tributylstannyl group. These functional groups make it a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions.

PropertyValue
Molecular Weight 398.17 g/mol
Chemical Formula C18H33NOSn
CAS Number 1204580-74-4
Synonyms Tributyl(5-methoxypyridin-3-yl)stannane

Experimental Protocols

The synthesis of 5-Methoxy-3-(tributylstannyl)pyridine and its application in cross-coupling reactions are critical for its utility in drug discovery. Below are detailed experimental protocols.

Synthesis of 5-Methoxy-3-(tributylstannyl)pyridine

This protocol is based on the lithiation of a halogenated pyridine followed by quenching with tributyltin chloride.

Materials:

  • 3-Bromo-5-methoxypyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

  • Tributyltin chloride

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 3-bromo-5-methoxypyridine.

  • Anhydrous THF is added, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Tributyltin chloride (1.2 equivalents) is then added dropwise to the reaction mixture at -78 °C.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 5-Methoxy-3-(tributylstannyl)pyridine.

Stille Cross-Coupling Reaction Using 5-Methoxy-3-(tributylstannyl)pyridine

This protocol describes a typical Stille coupling reaction where 5-Methoxy-3-(tributylstannyl)pyridine is coupled with an aryl halide.

Materials:

  • 5-Methoxy-3-(tributylstannyl)pyridine

  • Aryl halide (e.g., Aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equivalent), 5-Methoxy-3-(tributylstannyl)pyridine (1.2 equivalents), and the palladium catalyst (e.g., 5 mol% of Pd(PPh3)4).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added via syringe.

  • The reaction mixture is heated to reflux (typically 90-110 °C) and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Visualization of Key Processes

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction, a primary application of 5-Methoxy-3-(tributylstannyl)pyridine in forming carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals.

Stille_Coupling Pd0 Pd(0) Catalyst PdII_complex R1-Pd(II)-X Complex Pd0->PdII_complex OxAdd Oxidative Addition PdII_intermediate R1-Pd(II)-R2 Complex PdII_complex->PdII_intermediate Transmetalation Transmetalation Organostannane R2-SnBu3 (5-Methoxy-3-(tributylstannyl)pyridine) Organostannane->PdII_complex R2-SnBu3 ArylHalide R1-X (Aryl Halide) ArylHalide->Pd0 R1-X PdII_intermediate->Pd0 RedElim Reductive Elimination Product R1-R2 (Coupled Product) PdII_intermediate->Product R1-R2 TinByproduct X-SnBu3 PdII_intermediate->TinByproduct X-SnBu3 RedElim->Pd0

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Drug Candidate Synthesis

The following diagram outlines a typical workflow in medicinal chemistry, where 5-Methoxy-3-(tributylstannyl)pyridine can be utilized as a key starting material for the synthesis of novel drug candidates.

Drug_Discovery_Workflow start Starting Material (5-Methoxy-3-(tributylstannyl)pyridine) synthesis Stille Coupling with diverse R-X start->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening (HTS) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate

Caption: Workflow for synthesizing drug candidates.

An In-depth Technical Guide to 5-Methoxy-3-(tributylstannyl)pyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential building block for novel molecular architectures, 5-Methoxy-3-(tributylstannyl)pyridine is a versatile organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in the synthesis of complex organic molecules relevant to drug discovery and development.

Core Chemical Properties

5-Methoxy-3-(tributylstannyl)pyridine is a substituted pyridine derivative containing a tributyltin moiety. This combination of a heteroaromatic ring and an organometallic group makes it a valuable synthon in organic chemistry.

PropertyValueSource
Molecular Formula C18H33NOSn[1][2][3]
Molecular Weight 398.17 g/mol [1][3]
CAS Number 1204580-74-4[1]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred from related compounds
Boiling Point No data available. For the related compound 5-methyl-2-(tributylstannyl)pyridine, the boiling point is 130 °C at 0.0038 Torr.[4][4]
Density No data available. For the related compound 2-(tributylstannyl)pyridine, the density is 1.137 g/mL at 25 °C.[5][5]
Solubility No explicit data available. Organotin compounds are generally soluble in organic solvents such as THF, toluene, and dichloromethane.General chemical knowledge

Synthesis and Handling

General Synthetic Workflow

G General Synthesis of a Tributylstannylpyridine A Start with a substituted halopyridine (e.g., 3-bromo-5-methoxypyridine) B Lithiation with an organolithium reagent (e.g., n-butyllithium) at low temperature A->B 1. Formation of lithiated intermediate C Quenching with tributyltin chloride B->C 2. Stannylation D Aqueous work-up and extraction C->D 3. Reaction quenching and isolation E Purification by column chromatography D->E 4. Purification F Characterization (NMR, MS) E->F 5. Analysis

Caption: General workflow for the synthesis of tributylstannylpyridines.

Experimental Protocol: Synthesis of a Tributylstannylpyridine (General Procedure)
  • Materials:

    • Substituted halopyridine (1.0 equiv)

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (1.1 equiv) in hexanes

    • Tributyltin chloride (1.2 equiv)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the substituted halopyridine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-butyllithium to the cooled solution and stir for 1 hour at -78 °C.

    • Add tributyltin chloride to the reaction mixture and allow it to warm to room temperature while stirring for several hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note on Handling: Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.[6]

Reactivity and Applications in Cross-Coupling Reactions

The primary application of 5-Methoxy-3-(tributylstannyl)pyridine is in the Stille cross-coupling reaction.[7] This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate. The methoxy group and the nitrogen atom in the pyridine ring can influence the electronic properties and reactivity of the molecule, making it a valuable building block for creating diverse molecular scaffolds.

The Stille Cross-Coupling Catalytic Cycle

G Catalytic Cycle of the Stille Reaction Pd0 Pd(0)L_n PdII_1 R¹-Pd(II)L_n-X Pd0->PdII_1 Oxidative Addition PdII_2 R¹-Pd(II)L_n-R² PdII_1->PdII_2 Transmetalation SnByproduct X-Sn(Bu)₃ PdII_1->SnByproduct PdII_2->Pd0 Reductive Elimination Product R¹-R² PdII_2->Product Stannane R²-Sn(Bu)₃ Stannane->PdII_2 Stannane->SnByproduct Halide R¹-X Halide->PdII_1

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Cross-Coupling of an Aryl Halide (General Procedure)[8]
  • Materials:

    • Aryl halide (1.0 equiv)

    • 5-Methoxy-3-(tributylstannyl)pyridine (1.1 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Anhydrous toluene or DMF

    • Optional: Copper(I) iodide (CuI) as a co-catalyst

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and anhydrous solvent.

    • Add 5-Methoxy-3-(tributylstannyl)pyridine to the reaction mixture.

    • If using, add the co-catalyst at this stage.

    • Heat the reaction mixture to a temperature between 80-110 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to remove the tin byproducts.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data (Predicted)

While experimental NMR data for 5-Methoxy-3-(tributylstannyl)pyridine is not available in the searched literature, the expected chemical shifts can be predicted based on data from similar compounds.

Predicted ¹H NMR (in CDCl₃):

  • Pyridine protons: Signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C2 will likely be a singlet or a narrow doublet, the proton at C4 a doublet, and the proton at C6 a doublet of doublets.

  • Methoxy protons: A sharp singlet is expected around δ 3.8-4.0 ppm.[8]

  • Tributyltin protons: A series of multiplets are expected in the upfield region (δ 0.8-1.6 ppm) corresponding to the butyl chains.

Predicted ¹³C NMR (in CDCl₃):

  • Pyridine carbons: Signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the tin atom (C3) will show a lower chemical shift compared to the other aromatic carbons.

  • Methoxy carbon: A signal is expected around δ 55 ppm.[8]

  • Tributyltin carbons: Signals are expected in the upfield region (δ 10-30 ppm).

Safety Information

Organotin compounds, including 5-Methoxy-3-(tributylstannyl)pyridine, are toxic and should be handled with extreme caution.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Prolonged or repeated exposure can cause damage to organs.

  • Handling Precautions: Use only in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety goggles, lab coat). Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat and sources of ignition.

References

5-Methoxy-3-(tributylstannyl)pyridine: A Technical Guide to its Synthesis and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Methoxy-3-(tributylstannyl)pyridine, a valuable organotin reagent in organic synthesis. The document details a probable synthetic route, presents its nuclear magnetic resonance (NMR) spectral data, and outlines the experimental protocols for its preparation and characterization. This guide is intended to be a vital resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry who utilize Stille coupling and other palladium-catalyzed cross-coupling reactions.

Introduction

5-Methoxy-3-(tributylstannyl)pyridine is a key building block in the synthesis of complex organic molecules. Its utility stems from the presence of a tributylstannyl group on the pyridine ring, which allows for palladium-catalyzed Stille cross-coupling reactions to form new carbon-carbon bonds. The methoxy substituent on the pyridine ring also influences the electronic properties and reactivity of the molecule, making it a versatile reagent for the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in pharmaceuticals and functional materials.

Synthesis of 5-Methoxy-3-(tributylstannyl)pyridine

A common and effective method for the synthesis of arylstannanes, such as 5-Methoxy-3-(tributylstannyl)pyridine, is the palladium-catalyzed Stille coupling reaction between an aryl halide and an organotin reagent, typically hexabutylditin. The logical precursor for the target compound is 3-bromo-5-methoxypyridine.

Experimental Protocol: Synthesis

Materials:

  • 3-Bromo-5-methoxypyridine

  • Hexabutylditin [(Bu₃Sn)₂]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 3-bromo-5-methoxypyridine (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • To the solution, add hexabutylditin (1.2 eq).

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction (typically after 12-24 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield 5-Methoxy-3-(tributylstannyl)pyridine.

NMR Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) spectral data for 5-Methoxy-3-(tributylstannyl)pyridine based on the analysis of structurally similar compounds. The data is presented for solutions in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3s1HH-2 (Pyridine)
~8.1s1HH-6 (Pyridine)
~7.2s1HH-4 (Pyridine)
~3.9s3H-OCH₃
~1.5 - 1.6m6HSn-(CH₂CH₂CH₂CH₃)₃
~1.3 - 1.4m6HSn-(CH₂CH₂CH₂CH₃)₃
~1.0 - 1.1t6HSn-(CH₂ CH₂CH₂CH₃)₃
~0.9t9HSn-(CH₂CH₂CH₂CH₃ )₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155C-5 (Pyridine, C-O)
~148C-2 (Pyridine)
~145C-6 (Pyridine)
~125C-3 (Pyridine, C-Sn)
~118C-4 (Pyridine)
~55-OCH₃
~29Sn-(CH₂CH₂ CH₂CH₃)₃
~27Sn-(CH₂CH₂CH₂ CH₃)₃
~14Sn-(CH₂CH₂CH₂CH₃ )₃
~10Sn-(CH₂ CH₂CH₂CH₃)₃

Table 3: ¹¹⁹Sn NMR Spectral Data

Chemical Shift (δ) ppm
~ -5 to -15

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the purified 5-Methoxy-3-(tributylstannyl)pyridine.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • ¹¹⁹Sn NMR: If available, ¹¹⁹Sn NMR can be a valuable tool for characterizing organotin compounds. This experiment is typically performed on a high-field spectrometer equipped with a broadband probe.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for 5-Methoxy-3-(tributylstannyl)pyridine.

Synthesis_Workflow Start 3-Bromo-5-methoxypyridine Catalyst Pd(PPh3)4 Toluene, Reflux Start->Catalyst Reagent Hexabutylditin [(Bu3Sn)2] Reagent->Catalyst Product 5-Methoxy-3-(tributylstannyl)pyridine Catalyst->Product Purification Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Synthetic route to 5-Methoxy-3-(tributylstannyl)pyridine.

Key NMR Correlations

This diagram shows the key correlations that would be expected in 2D NMR experiments (like HMBC) for structure elucidation.

NMR_Correlations cluster_pyridine Pyridine Ring cluster_substituents Substituents H2 H-2 C3 C-3 H2->C3 C4 C-4 H2->C4 H4 H-4 C2 C-2 H4->C2 H4->C3 C5 C-5 H4->C5 C6 C-6 H4->C6 H6 H-6 H6->C2 H6->C5 SnBu3_C SnBu3 (C) C3->SnBu3_C OCH3_C OCH3 (C) C5->OCH3_C OCH3_H OCH3 (H) OCH3_H->C5 SnBu3_H SnBu3 (H) SnBu3_H->C3 SnBu3_H->SnBu3_C HSQC/HMBC

Caption: Expected key 2D NMR correlations for the title compound.

Stability and Storage of 5-Methoxy-3-(tributylstannyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and proper storage conditions for 5-Methoxy-3-(tributylstannyl)pyridine, a valuable organotin reagent in chemical synthesis. Due to the limited publicly available stability data for this specific compound, this guide incorporates information from closely related organotin compounds, particularly 5-Methyl-2-(tributylstannyl)pyridine, to provide the most reliable recommendations. Organotin compounds are known for their toxicity and sensitivity, necessitating strict adherence to proper handling and storage protocols to ensure user safety and compound integrity.

Core Stability Profile

5-Methoxy-3-(tributylstannyl)pyridine is expected to be a stable compound under recommended storage conditions.[1] However, like many organotin reagents, it is sensitive to atmospheric conditions and incompatible with certain substances. The primary factors influencing its stability are exposure to moisture, air, light, and heat.

Key Stability Considerations:

  • Moisture Sensitivity: The compound is moisture-sensitive.[1] Hydrolysis can cleave the carbon-tin bond, leading to the formation of less effective or unwanted byproducts.

  • Air Sensitivity: While some sources state stability under normal conditions, it is best practice to handle organotin compounds under an inert atmosphere (e.g., Argon) to prevent oxidation.[1]

  • Light Sensitivity: Photodegradation can occur in tributyltin compounds, involving the cleavage of the carbon-tin bond.[1]

  • Thermal Stability: Avoid exposure to high heat, hot surfaces, and open flames.[1] Thermal decomposition can release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

  • Incompatible Materials: The compound should not be stored with strong oxidizing agents or strong acids.[1]

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to maintain the quality of 5-Methoxy-3-(tributylstannyl)pyridine and to ensure the safety of laboratory personnel.

Storage Conditions:

  • Temperature: Store in a cool, well-ventilated area. A recommended storage temperature is between 2-8 °C.[1]

  • Atmosphere: Store under an inert atmosphere, such as Argon, to prevent degradation from moisture and air.[1]

  • Container: Keep the container tightly closed and ensure it is the original packaging.[1] The storage area should have an impermeable floor to contain any potential spills.[1]

Handling Procedures:

  • Ventilation: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood with exhaust ventilation.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impermeable gloves.[1]

    • Eye Protection: Use safety glasses with side-shields.[1]

    • Clothing: Wear suitable protective clothing.[1]

  • Direct Contact: Avoid all direct contact with the substance.[1]

  • Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.

Quantitative Data Summary

ParameterRecommendationRationale
Storage Temperature 2-8 °CTo minimize thermal degradation and slow down potential decomposition reactions.
Storage Atmosphere Inert Gas (e.g., Argon)To protect against moisture and oxygen, which can degrade the compound.
Container Tightly sealed original containerTo prevent exposure to air and moisture and to avoid contamination.
Conditions to Avoid Heat, flames, moist air, humidity, direct sunlightThese conditions can lead to thermal decomposition and photodegradation.
Incompatible Materials Strong oxidizing agents, strong acidsTo prevent hazardous chemical reactions.

Experimental Protocols

Detailed experimental protocols for the stability testing of 5-Methoxy-3-(tributylstannyl)pyridine are not publicly available. A general approach to assess the stability would involve:

  • Initial Characterization: Obtain a baseline characterization of a new batch of the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to determine its initial purity and identity.

  • Stress Conditions: Subject aliquots of the compound to various stress conditions, including:

    • Elevated Temperature: Store samples at various temperatures (e.g., 25 °C, 40 °C) for a defined period.

    • Light Exposure: Expose samples to a controlled light source (e.g., a photostability chamber).

    • Humidity: Store samples in a humidity-controlled environment.

    • Air Exposure: Store a sample with exposure to the atmosphere.

  • Time-Point Analysis: At regular intervals, analyze the stressed samples using the same analytical techniques as in the initial characterization to monitor for any degradation.

  • Data Analysis: Quantify the amount of the parent compound remaining and identify any major degradation products. This allows for the determination of the degradation rate and the compound's shelf-life under different conditions.

Visualized Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of 5-Methoxy-3-(tributylstannyl)pyridine.

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_disposal Disposal Protocol storage_temp Store at 2-8 °C storage_atm Inert Atmosphere (Argon) storage_container Tightly Sealed Container fume_hood Work in Fume Hood ppe Wear Full PPE (Gloves, Goggles, Lab Coat) avoid_contact Avoid Direct Contact waste_collection Collect in Designated Waste Container waste_label Label Waste Clearly waste_disposal Dispose via Approved Chemical Waste Program start Receiving Compound cluster_storage cluster_storage start->cluster_storage end Experiment Complete cluster_handling cluster_handling cluster_storage->cluster_handling cluster_handling->end cluster_disposal cluster_disposal cluster_handling->cluster_disposal

References

5-Methoxy-3-(tributylstannyl)pyridine: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for 5-Methoxy-3-(tributylstannyl)pyridine was not available at the time of writing. The information herein is compiled from data on structurally similar organotin compounds, particularly other tributylstannyl pyridines. It is imperative to handle this compound with extreme caution and to supplement this guide with your institution's specific safety protocols.

Executive Summary

5-Methoxy-3-(tributylstannyl)pyridine is a member of the organotin family, a class of compounds known for their utility in organic synthesis, but also for their significant toxicity. This guide provides a comprehensive overview of the known hazards associated with structurally related compounds and outlines best practices for safe handling, storage, and emergency response. The core principle of handling this substance is the stringent avoidance of all routes of exposure: inhalation, ingestion, and skin or eye contact.

Hazard Identification and Classification

Based on data from analogous tributylstannyl compounds, 5-Methoxy-3-(tributylstannyl)pyridine should be treated as a highly hazardous substance. The primary health concerns are acute toxicity if swallowed, potential for serious health damage through prolonged or repeated exposure, and severe irritation to the skin and eyes.[1] Furthermore, like many organotin compounds, it is classified as very toxic to aquatic life with long-lasting effects.[1]

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, Chronic1H410: Very toxic to aquatic life with long lasting effects

Data extrapolated from SDS for similar tributylstannyl pyridine compounds.

Physical and Chemical Properties

Property5-Methoxy-3-(tributylstannyl)pyridine2-(Tributylstannyl)pyridinePyridine
Molecular Formula C₁₈H₃₃NOSnC₁₇H₃₁NSnC₅H₅N
Molecular Weight 398.17 g/mol 368.14 g/mol 79.10 g/mol
Appearance No data availableNo data availableColorless liquid
Boiling Point No data availableNo data available115 °C
Density No data available1.137 g/mL at 25 °C[2]0.982 g/mL at 20 °C
Flash Point No data available23.9 °C (closed cup)[2]20 °C (closed cup)

Experimental Protocols and Handling Procedures

Extreme caution must be exercised when handling 5-Methoxy-3-(tributylstannyl)pyridine. All operations should be conducted within a certified chemical fume hood.

Engineering Controls
  • Fume Hood: All work, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood with sufficient exhaust ventilation.[1]

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the work area.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent any direct contact with the substance.

PPE TypeSpecification
Hand Protection Impermeable chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[1]
Eye Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a full-face shield are necessary.[1]
Skin and Body Protection A flame-retardant lab coat is required. For larger quantities or increased risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat.
Respiratory Protection If there is any risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required. In case of insufficient ventilation, a self-contained breathing apparatus (SCBA) must be available for emergencies.[1]
Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The container must be kept tightly closed. Due to moisture sensitivity, storage under an inert atmosphere (e.g., Argon) is recommended.[1] Recommended storage temperature is between 2-8 °C.[1]

  • Handling: Avoid direct contact with the substance.[1] Use non-sparking tools and take precautionary measures against static discharge. When not in use, ensure containers are tightly sealed.

Emergency Procedures

First Aid Measures

Immediate action is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing and footwear.[1] Drench the affected skin with running water for at least 15 minutes.[1] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate specialist medical attention.
Ingestion Do NOT induce vomiting.[1] If the individual is conscious, wash out their mouth with water and provide half a liter of water to drink.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Accidental Release Measures
  • Containment: Mark off the contaminated area and prevent access by unauthorized personnel.[1] Turn leaking containers leak-side up to prevent further spillage.[1] Do not discharge into drains or rivers.[1]

  • Clean-up: Clean-up should only be performed by qualified personnel wearing appropriate PPE.[1] Absorb the spill with an inert, dry material such as sand or earth.[1] Collect the absorbed material into a closable, labeled container for disposal by an approved method.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: A direct water jet may not be effective.

  • Specific Hazards: In case of fire, toxic fumes containing carbon oxides, nitrogen oxides, and metal oxides may be released.

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.

Risk Management Workflow

The following diagram illustrates a logical workflow for the safe handling and risk mitigation of 5-Methoxy-3-(tributylstannyl)pyridine.

risk_management_workflow Safe Handling Workflow for 5-Methoxy-3-(tributylstannyl)pyridine cluster_planning Planning & Preparation cluster_execution Execution cluster_emergency Emergency Response cluster_response_actions Response Actions assess_hazards Assess Hazards - Review SDS of analogs - Understand toxicity develop_protocol Develop Protocol - Define experimental steps - Identify potential exposures assess_hazards->develop_protocol ppe_selection Select PPE - Gloves, eye protection - Lab coat, respirator develop_protocol->ppe_selection engineering_controls Use Engineering Controls - Chemical fume hood - Eyewash/safety shower ppe_selection->engineering_controls safe_handling Safe Handling - Weighing & transferring - Reaction setup engineering_controls->safe_handling waste_disposal Waste Disposal - Segregate hazardous waste - Proper labeling safe_handling->waste_disposal spill Spill safe_handling->spill exposure Exposure safe_handling->exposure fire Fire safe_handling->fire contain_spill Contain & Clean Spill spill->contain_spill first_aid Administer First Aid exposure->first_aid extinguish_fire Extinguish Fire fire->extinguish_fire contain_spill->waste_disposal seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Risk management workflow for hazardous organotin compounds.

References

An In-Depth Technical Guide to Organostannane Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Organostannane compounds, often referred to as organotins, have established themselves as powerful and versatile reagents in the arsenal of synthetic organic chemists. Their utility spans a wide range of transformations, from the formation of carbon-carbon bonds to subtle functional group manipulations. This technical guide provides a comprehensive overview of the core applications of organostannanes in organic synthesis, with a focus on practical aspects such as experimental protocols and quantitative data to aid researchers in their laboratory endeavors. While organostannanes offer significant synthetic advantages, it is crucial to acknowledge their inherent toxicity and handle them with appropriate safety precautions.

The Stille Cross-Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2][3][4][5] This reaction is prized for its tolerance of a wide array of functional groups, the stability of the organostannane reagents to air and moisture, and generally mild reaction conditions.[4][6]

Reaction Mechanism

The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

Stille_Coupling_Mechanism Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Ln      |      X Pd0->PdII_complex R¹-X R1X R¹-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln      |      R² PdII_complex->PdII_R1R2 R²-SnR₃ XSnR3 X-SnR₃ R2SnR3 R²-SnR₃ Transmetalation Transmetalation PdII_R1R2->Pd0 R¹-R² R1R2 R¹-R² RedElim Reductive Elimination

Stille Coupling Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.[6]

  • Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or pseudohalide (X). This step is often the rate-determining step.[7]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated to form the desired product (R¹-R²), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[6]

Quantitative Data for Stille Coupling Reactions

The yields of Stille coupling reactions are highly dependent on the nature of the coupling partners, the palladium catalyst, ligands, and reaction conditions. Below is a summary of representative yields for various Stille couplings.

R¹ (Electrophile)R² (Organostannane)Catalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DimethylbromobenzeneTributyl(phenylethynyl)tinPd(P(t-Bu)₃)₂ (2)P(t-Bu)₃aq. TPGS-750-MRT2492
3-Chlorotoluene2-FuryltributyltinPd(P(t-Bu)₃)₂ (2)P(t-Bu)₃aq. TPGS-750-M502485
Iodobenzene1-PhenylvinyltributylstannanePd(PPh₃)₄PPh₃DMSO601690
p-Methoxyphenyl triflate(E)-1-HexenyltributylstannanePd(PPh₃)₄/CuCl/LiClPPh₃DMSO604069
Aryl Halides (various)Aryltrimethylstannanes (various)Ni(cod)₂ (10)ICyDioxane1001235-95[8]
Acyl Chlorides (various)Alkyltin reagentsPalladium complex----53-87[5]
Aryl Halides (various)Allyltin reagentsPalladium complex--low-4-100[5][7]
Acyl Halides (various)Allyltin reagentsPalladium complex--low-27-86[5][7]
Detailed Experimental Protocol: Stille Coupling of an Enol Triflate

This protocol describes a typical procedure for a Stille cross-coupling reaction.[6]

Materials:

  • Enol triflate (1.0 eq)

  • Organostannane reagent (1.15 eq)

  • Pd(dppf)Cl₂·DCM (0.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Lithium chloride (LiCl) (5.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), degassed

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the enol triflate, CuI, Pd(dppf)Cl₂·DCM, and LiCl.

  • Add degassed DMF to achieve a 0.1 M solution concentration with respect to the enol triflate.

  • Purge the reaction flask with argon for 10 minutes.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and transfer it to a separatory funnel containing a 1:2 mixture of aqueous ammonia and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., hexane).

  • Combine the organic layers, wash with the ammonia/water mixture and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Radical Reactions Mediated by Organostannanes

Organotin hydrides, particularly tributyltin hydride (Bu₃SnH), are excellent reagents for initiating radical chain reactions due to the relatively weak Sn-H bond.[9] These reactions are widely used for dehalogenation, deoxygenation (the Barton-McCombie reaction), and the formation of carbon-carbon bonds through cyclization and intermolecular addition (the Giese reaction).

General Mechanism of Radical Reactions

The general mechanism for these radical reactions involves three main stages: initiation, propagation, and termination.

Radical_Reaction_Mechanism Initiator Initiator (e.g., AIBN) Radical_Initiator R• Initiator->Radical_Initiator Δ or hν Bu3Sn_Radical Bu₃Sn• Radical_Initiator->Bu3Sn_Radical + Bu₃Sn-H Bu3SnH_1 Bu₃Sn-H R_Radical R• Bu3Sn_Radical->R_Radical + R-X Bu3SnX Bu₃Sn-X Termination Termination (Radical Combination) Bu3Sn_Radical->Termination Substrate R-X Product R-H R_Radical->Product + Bu₃Sn-H R_Radical->Termination Bu3SnH_2 Bu₃Sn-H

General Radical Chain Mechanism
  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved by heat or light to generate radicals. These radicals then abstract a hydrogen atom from tributyltin hydride to produce the tributyltin radical (Bu₃Sn•).[2]

  • Propagation: The tributyltin radical reacts with the substrate (e.g., an organic halide) to generate a new carbon-centered radical and a stable tributyltin halide. This carbon radical can then undergo various transformations, such as abstracting a hydrogen atom from another molecule of tributyltin hydride to form the final product and regenerate the tributyltin radical, which continues the chain reaction.[2]

  • Termination: The radical chain is terminated by the combination of any two radical species.

Barton-McCombie Deoxygenation

The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from an alcohol.[10][11][12] The alcohol is first converted into a thiocarbonyl derivative (e.g., a xanthate or thionoformate), which then reacts with tributyltin hydride in a radical chain reaction.[11][13]

Alcohol SubstrateThiocarbonyl DerivativeInitiatorSolventTemp (°C)Time (h)Yield (%)Reference
Secondary Alcohol in a CarbohydrateS-Methyl XanthateAIBNTolueneReflux->80[14]
Tertiary AlcoholPhenyl ThionocarbonateAIBNBenzene80-High[13]
Secondary AlcoholImidazolyl ThiocarbonylAIBNToluene1104Good
Primary AlcoholO-Alkyl XanthateAIBNTolueneReflux-Moderate[11]

This protocol outlines a general procedure for the deoxygenation of a secondary alcohol.[15]

Step 1: Formation of the Xanthate Ester

  • To a solution of the alcohol (1.0 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere, add a strong base such as sodium hydride (NaH) (1.5 eq) at 0 °C.

  • After stirring for 30 minutes, add carbon disulfide (CS₂) (5.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Add methyl iodide (MeI) (5.0 eq) and continue stirring at room temperature for 24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the xanthate ester by flash chromatography.

Step 2: Deoxygenation

  • To a solution of the purified xanthate ester (1.0 eq) in a degassed solvent such as toluene, add a radical initiator like AIBN (0.2 eq) and tributyltin hydride (n-Bu₃SnH) (2.0 eq).

  • Heat the reaction mixture to a temperature sufficient to initiate the radical reaction (e.g., 90 °C) and monitor its progress.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the final deoxygenated product by flash chromatography.

Radical Dehalogenation

Tributyltin hydride is a highly effective reagent for the reductive dehalogenation of a wide range of organic halides.[9][16] The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts the halogen atom.[17]

Organic HalideInitiatorSolventTemp (°C)Time (h)Yield (%)Reference
1-BromoadamantaneAIBNBenzene80-High[18]
Alkyl IodideEt₃B (catalytic)--78-High[7]
Alkyl BromideEt₃B (catalytic)--78-High[7]
Aryl IodideEt₃B (catalytic)-RT-Moderate[7]
Various Alkyl Halides (1°, 2°, 3°, Aryl)Polymer-supported tin reagent---Good[9]
Radical Cyclization and Intermolecular Addition (Giese Reaction)

Carbon-centered radicals generated from organostannane precursors can undergo intramolecular cyclization onto double or triple bonds to form cyclic compounds, a synthetically valuable transformation.[8][19][20][21][22] Similarly, these radicals can add to electron-deficient alkenes in an intermolecular fashion, a process known as the Giese reaction.[23][24]

A general procedure for a tributyltin hydride-mediated radical cyclization is as follows:

Materials:

  • Alkene- or alkyne-tethered organic halide (1.0 eq)

  • Tributyltin hydride (1.1 - 1.5 eq)

  • AIBN (0.1 - 0.2 eq)

  • Anhydrous and degassed solvent (e.g., benzene or toluene)

Procedure:

  • Dissolve the organic halide in the degassed solvent in a flask equipped with a reflux condenser and an inert gas inlet.

  • Add AIBN to the solution.

  • Heat the solution to reflux (typically 80-110 °C).

  • Slowly add a solution of tributyltin hydride in the same solvent to the refluxing mixture over several hours using a syringe pump. This slow addition helps to minimize the direct reduction of the starting halide.

  • After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can then be purified to remove the tin byproducts (see Section 4).

Synthesis and Handling of Organostannanes

Synthesis of Tributyltin Hydride

Tributyltin hydride can be prepared by the reduction of tributyltin chloride. A common method involves the use of a reducing agent like sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®).[25]

Experimental Protocol: Synthesis of Tributyltin Hydride [25]

  • In a reaction vessel, charge tributyltin chloride.

  • While maintaining the temperature at 28-30 °C with an ice-water bath, slowly add a solution of sodium bis(2-methoxyethoxy)aluminum hydride over 20 minutes.

  • After the addition is complete, heat the mixture to 45-50 °C for 30 minutes.

  • Filter the mixture and remove the solvent (e.g., toluene) from the filtrate under reduced pressure.

  • Distill the residue to obtain tributyltin hydride. A typical reported yield is around 95%.

Safety Precautions and Handling

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[26][27][28][29] The toxicity of organotins varies with the number and nature of the organic substituents, with tri- and tetra-substituted compounds generally being the most toxic.[29]

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: All manipulations of organotin compounds should be performed in a certified chemical fume hood.

  • Avoid Inhalation and Contact: Avoid inhaling vapors and direct contact with the skin and eyes.

  • Waste Disposal: Dispose of all organotin waste, including contaminated glassware and consumables, according to institutional and local regulations for hazardous waste.

Work-up and Purification: Removing Tin Byproducts

A significant drawback of using organostannane reagents is the difficulty in removing the tin-containing byproducts from the reaction mixture. Several methods have been developed to address this issue.

Tin_Removal_Workflow Crude_Mixture Crude Reaction Mixture (Product + Tin Byproducts) Aqueous_KF Aqueous KF Wash Crude_Mixture->Aqueous_KF DBU_I2 DBU/I₂ Treatment Crude_Mixture->DBU_I2 K2CO3_Silica K₂CO₃/Silica Chromatography Crude_Mixture->K2CO3_Silica Purified_Product Purified Product Aqueous_KF->Purified_Product DBU_I2->Purified_Product K2CO3_Silica->Purified_Product

Workflow for Tin Byproduct Removal
  • Aqueous Potassium Fluoride (KF) Wash: Washing the organic extract with an aqueous solution of KF precipitates the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.

  • DBU/Iodine Treatment: Treatment of the crude reaction mixture with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by iodine can facilitate the removal of tin residues.

  • Potassium Carbonate on Silica Gel: Column chromatography using silica gel impregnated with potassium carbonate (K₂CO₃) can effectively trap organotin impurities.

Organostannanes in Drug Development

The unique reactivity and functional group tolerance of organostannane-mediated reactions have made them valuable tools in the synthesis of complex molecules, including pharmaceutically active compounds.[14][30] The Stille coupling, in particular, has been employed in the total synthesis of numerous natural products with interesting biological activities.[29] Furthermore, certain organotin compounds themselves have been investigated for their medicinal properties, including anticancer activities.[14][26][27] However, their inherent toxicity remains a significant hurdle for their direct application as therapeutic agents.[26]

References

The Stille Cross-Coupling Reaction: A Comprehensive Technical Guide for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, stands as a cornerstone of modern organic synthesis.[1][2] Developed by John K. Stille, this versatile and robust reaction has found widespread application in the synthesis of complex molecules, ranging from pharmaceuticals and natural products to advanced materials.[3][4] Its enduring popularity stems from its remarkable functional group tolerance, the stability of organostannane reagents to air and moisture, and the generally mild reaction conditions required.[3][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Stille cross-coupling reaction, including its mechanism, scope, and practical considerations. Detailed experimental protocols and quantitative data are presented to facilitate its successful implementation in the laboratory.

Core Principles: The Catalytic Cycle

The mechanism of the Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic electrophile (R¹-X) to the coordinatively unsaturated 14-electron Pd(0) complex. This step forms a 16-electron Pd(II) intermediate.[1] The reactivity of the organic halide is crucial, with the typical trend being I > Br > OTf >> Cl.[1]

  • Transmetalation: In this key step, the organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, with the concomitant departure of the tin halide (X-SnR₃).[1][6] The rate of transmetalation is influenced by the nature of the R² group, with the general reactivity order being alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl.[4]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium(II) complex, which regenerates the active Pd(0) catalyst and allows the cycle to continue.[2][6]

Stille_Catalytic_Cycle cluster_steps Pd(0)L2 Pd(0)L₂ Pd(II)_Intermediate [R¹-Pd(II)L₂-X] Pd(0)L2->Pd(II)_Intermediate R1-X R¹-X (Organic Halide) Oxidative_Addition Oxidative Addition Pd(II)_Diorgano [R¹-Pd(II)L₂-R²] Pd(II)_Intermediate->Pd(II)_Diorgano X-SnR3 X-SnR₃ R2-SnR3 R²-SnR₃ (Organostannane) Transmetalation Transmetalation Pd(II)_Diorgano->Pd(0)L2 Product R¹-R² Pd(II)_Diorgano->Product Reductive_Elimination Reductive Elimination

Reaction Scope and Optimization

The Stille reaction is renowned for its broad substrate scope, accommodating a wide variety of organic electrophiles and organostannanes.

Organic Electrophiles: Aryl, heteroaryl, vinyl, and acyl halides (iodides and bromides are most common) and triflates are excellent substrates.[1][2] Even some alkyl halides can participate in the reaction.[1]

Organostannanes: A diverse range of organostannanes, including vinyl, aryl, heteroaryl, alkynyl, and allyl stannanes, are effective coupling partners.[1] The nontransferable groups on the tin atom are typically butyl or methyl.

Catalysts and Ligands: Palladium(0) complexes, such as Pd(PPh₃)₄ and Pd₂(dba)₃, are commonly used as catalysts.[1][7] The choice of ligand can significantly influence the reaction's efficiency. Phosphine ligands, such as triphenylphosphine (PPh₃) and tri(2-furyl)phosphine, are frequently employed.[2]

Solvents and Additives: A range of solvents can be used, with polar aprotic solvents like DMF, THF, and dioxane being common choices.[4] In some cases, the addition of lithium chloride (LiCl) can accelerate the reaction by facilitating the transmetalation step.[1][4] Copper(I) salts can also be used as co-catalysts to enhance the reaction rate.[4]

Quantitative Data: A Comparative Overview

The following tables summarize representative examples of Stille cross-coupling reactions, highlighting the versatility of the methodology.

Table 1: Stille Coupling of Aryl Halides with Various Organostannanes

EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisoleTributyl(phenyl)stannanePd(PPh₃)₄ (2)-Toluene1001695
24-BromobenzonitrileTributyl(vinyl)stannanePd₂(dba)₃ (1.5)P(o-tol)₃ (8)THF602488
33-ChloropyridineTributyl(2-furyl)stannanePd(OAc)₂ (2)SPhos (4)Dioxane1001875
41-Naphthyl triflateTrimethyl(phenylethynyl)stannanePdCl₂(PPh₃)₂ (3)-DMF801292

Table 2: Stille Couplings in Aqueous Media at Room Temperature [8]

EntryAryl HalideOrganostannaneCatalyst (mol%)AdditiveTime (h)Yield (%)
12-Bromo-1,3-dimethylbenzene(E)-3-(Tributylstannyl)allyl acetatePd(P(t-Bu)₃)₂ (2)DABCO, NaCl2485
2p-Chlorobenzonitrile2-FuryltributyltinPd(P(t-Bu)₃)₂ (2)DABCO, NaCl2478
33-Bromobenzothiophene2-FuryltributyltinPd(P(t-Bu)₃)₂ (2)DABCO, NaCl2492

Experimental Protocols

The following are detailed experimental protocols for representative Stille cross-coupling reactions.

Protocol 1: General Procedure for the Stille Coupling of an Aryl Halide with an Organostannane [9][10]

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and a magnetic stir bar.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[6][11] This will precipitate the tin salts, which can be removed by filtration through celite.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow Start Start Setup Reaction Setup: - Flame-dried Schlenk flask - Inert atmosphere (Ar/N₂) - Add aryl halide, Pd catalyst Start->Setup Solvent Add anhydrous, degassed solvent Setup->Solvent Reagent Add organostannane Solvent->Reagent Reaction Heat and stir (60-110 °C) Reagent->Reaction Monitor Monitor progress (TLC, GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to RT - Dilute with organic solvent Monitor->Workup Complete Purification Purification: - Wash with aq. KF - Separate organic layer - Dry and concentrate Workup->Purification Final_Product Purified Product Purification->Final_Product

Protocol 2: Stille Coupling of an Enol Triflate with an Organotin Reagent [6]

Materials:

  • Enol triflate (4.60 mmol, 1.0 eq)

  • Organotin reagent (1.15 eq)

  • Pd(dppf)Cl₂·DCM (0.1 eq)

  • CuI (0.1 eq)

  • LiCl (5.3 eq)

  • Anhydrous DMF (46 mL, bubbled with N₂ for 45 min)

Procedure:

  • To a flame-dried 100 mL round-bottom flask, add the enol triflate and 35 mL of DMF.

  • Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.

  • Add the remaining 11 mL of DMF to make a 0.1 M solution.

  • Purge the reaction flask with Argon for 10 minutes.

  • Add the organotin reagent.

  • Heat the solution to 40 °C and stir for 2.5 days.

  • Transfer the brown solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.

  • Extract with hexane.

  • Combine the organic phases, wash with a 1:2 mixture of NH₃·H₂O and H₂O, and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material by flash chromatography on basic alumina to afford the coupled product (87% yield).[6]

Challenges and Considerations

Despite its many advantages, the Stille reaction has some drawbacks. The primary concern is the toxicity of organotin reagents and byproducts.[1] Therefore, careful handling and appropriate waste disposal procedures are essential. Moreover, the removal of tin-containing byproducts from the reaction mixture can sometimes be challenging.[3] Common purification methods include washing with aqueous potassium fluoride or chromatography on silica gel, sometimes treated with triethylamine.[6][11] Another potential side reaction is the homocoupling of the organostannane.[6]

Conclusion

The Stille cross-coupling reaction remains a powerful and indispensable tool in the arsenal of the synthetic organic chemist. Its broad substrate scope, excellent functional group tolerance, and generally mild reaction conditions make it a highly reliable method for the construction of carbon-carbon bonds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reaction for the efficient synthesis of complex and valuable molecules in the fields of drug discovery, natural products synthesis, and materials science.

References

Methodological & Application

Application Notes and Protocols for Stille Coupling Reactions Using 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science.[1] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] The tolerance of organostannane reagents to a wide variety of functional groups and their stability to moisture and air make the Stille coupling a highly valuable synthetic tool.[1] However, it is important to note the toxicity of organotin compounds, which necessitates careful handling and appropriate waste disposal.

This document provides a detailed protocol and application notes for the use of 5-Methoxy-3-(tributylstannyl)pyridine in Stille cross-coupling reactions for the synthesis of 3-aryl-5-methoxypyridine derivatives, which are important structural motifs in medicinal chemistry.

Reaction Principle

The Stille coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organostannane reagent, in this case, 5-Methoxy-3-(tributylstannyl)pyridine, transfers its pyridyl group to the Pd(II) complex, with the concurrent displacement of the halide and the tributyltin halide byproduct.

  • Reductive Elimination: The coupled product, a 3-aryl-5-methoxypyridine, is formed through the reductive elimination from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic Cycle of the Stille Coupling

Stille_Coupling_Cycle cluster_cycle Pd0 Pd(0)Ln PdII Ar-Pd(II)Ln-X Pd0->PdII Oxidative Addition Ar-X Transmetalation_Intermediate Ar-Pd(II)Ln-Py(OMe) PdII->Transmetalation_Intermediate Transmetalation 5-Methoxy-3-(tributylstannyl)pyridine Tin_Byproduct X-SnBu3 Transmetalation_Intermediate->Pd0 Reductive Elimination Coupled_Product Ar-Py(OMe) Ar_X Ar-X Stannane Py(OMe)-SnBu3

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Representative Experimental Protocol

This protocol describes a general procedure for the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine with an aryl bromide. Reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents:

  • 5-Methoxy-3-(tributylstannyl)pyridine

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Ligand (if required, e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Syringes and needles for transfer of reagents

  • Silica gel for column chromatography

Safety Precautions:

  • Organotin compounds are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Solvents are flammable and should be handled with care.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a magnetic stir bar.

  • Add anhydrous, degassed solvent (e.g., Toluene, 10 mL) via syringe.

  • To this mixture, add 5-Methoxy-3-(tributylstannyl)pyridine (1.1-1.2 mmol, 1.1-1.2 eq) via syringe.

  • If using a catalyst like Pd₂(dba)₃, add the appropriate ligand (e.g., P(o-tol)₃, 0.04-0.10 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • To facilitate the removal of tin byproducts, the crude mixture can be partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous solution of potassium fluoride (KF). The formation of insoluble tributyltin fluoride allows for its removal by filtration.

Data Presentation: Typical Reaction Parameters

ParameterTypical Range/ValueNotes
Aryl Halide Aryl Bromide, Aryl IodideAryl iodides are generally more reactive than aryl bromides.
Organostannane 1.0 - 1.5 equivalentsA slight excess is often used to ensure complete consumption of the aryl halide.
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/LigandCatalyst choice can significantly impact reaction efficiency.
Catalyst Loading 1 - 5 mol%Higher loadings may be necessary for less reactive substrates.
Ligand PPh₃, P(o-tol)₃, AsPh₃The choice of ligand can influence reaction rate and yield.
Solvent Toluene, Dioxane, DMF, THFSolvent should be anhydrous and degassed.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive halides.
Reaction Time 4 - 24 hoursReaction progress should be monitored to determine the optimal time.
Additives Cu(I) salts, LiCl, CsFAdditives can sometimes accelerate the transmetalation step.

Experimental Workflow

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Aryl Halide and Catalyst Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Stannane Add 5-Methoxy-3- (tributylstannyl)pyridine Solvent->Stannane Heat Heat to 80-110 °C Stannane->Heat Stir Stir for 12-24 h Heat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Concentrate Concentrate in vacuo Cool->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

Caption: General experimental workflow for the Stille coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Stille Coupling with Pyridylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed transformation for the formation of carbon-carbon bonds.[1] This reaction's significance in organic synthesis, particularly in the pharmaceutical and fine chemical industries, is underscored by its tolerance for a wide array of functional groups and generally mild reaction conditions.[2] Organostannanes, key reagents in this coupling, are notable for their stability to air and moisture.[1] This document provides detailed application notes and experimental protocols for the Stille coupling of pyridylstannanes with aryl halides, a crucial transformation for the synthesis of pyridyl-aryl frameworks prevalent in pharmaceuticals and functional materials. 2-Pyridylstannanes, in particular, are known to be robust coupling partners, often leading to high-yielding reactions.[3]

Catalytic Cycle and Mechanism

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The pyridylstannane transfers the pyridyl group to the palladium center, displacing the halide. This is often the rate-determining step of the catalytic cycle.

  • Reductive Elimination: The coupled pyridyl-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Key Parameters and Optimization

Several factors can influence the efficiency and outcome of the Stille coupling with pyridylstannanes. Careful optimization of these parameters is crucial for achieving high yields and purity.

  • Palladium Catalyst: A variety of palladium sources can be utilized, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The choice of catalyst can significantly impact the reaction rate and yield.[2][4]

  • Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. The electronic and steric properties of the ligand are critical. Bulky, electron-rich phosphines often promote the oxidative addition step, while electron-poor ligands can facilitate the transmetalation and reductive elimination steps.[5]

  • Additives: The addition of copper(I) salts, particularly copper(I) iodide (CuI), has been shown to dramatically accelerate the Stille coupling reaction.[6] It is believed that CuI facilitates the transmetalation step. Other additives like cesium fluoride (CsF) can also enhance reaction rates.

  • Solvent: The choice of solvent is crucial and can influence the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, DMF, THF, and dioxane.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, often achieved through conventional heating or microwave irradiation. Microwave-assisted synthesis can significantly reduce reaction times.[7]

Experimental Protocols

General Protocol for Stille Coupling of Pyridylstannanes with Aryl Halides

This protocol provides a general starting point for the Stille coupling reaction. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Pyridylstannane (e.g., 2-(Tributylstannyl)pyridine, 3-(Tributylstannyl)pyridine, or 4-(Tributylstannyl)pyridine) (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or aryl iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Ligand (if required, e.g., PPh₃, AsPh₃, 4-10 mol%)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, pyridylstannane, palladium catalyst, ligand (if used), and copper(I) iodide.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF or NH₄Cl solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Microwave-Assisted Stille Coupling

Microwave irradiation can significantly accelerate the Stille coupling reaction, often leading to higher yields in shorter reaction times.

Materials:

  • Same as the general protocol.

Procedure:

  • In a microwave reaction vial, combine the aryl halide, pyridylstannane, palladium catalyst, ligand (if used), and copper(I) iodide.

  • Add the anhydrous solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the general protocol.[7]

Data Presentation

The following tables summarize typical yields for the Stille coupling of different pyridylstannanes with various aryl halides under different catalytic conditions. This data is intended to serve as a guide for reaction optimization.

Table 1: Stille Coupling of 2-Pyridylstannanes with Aryl Halides

EntryPyridylstannaneAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridine4-BromoanisolePd(PPh₃)₄ (5)-CuI (10)Toluene1101285
22-(Tributylstannyl)pyridine1-Iodo-4-nitrobenzenePd₂(dba)₃ (2.5)AsPh₃ (10)CuI (20)DMF100692
32-(Trimethylstannyl)pyridine4-BromobenzonitrilePd(OAc)₂ (5)P(t-Bu)₃ (10)CsF (2 equiv)Dioxane100888

Table 2: Stille Coupling of 3-Pyridylstannanes with Aryl Halides

EntryPyridylstannaneAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)
13-(Tributylstannyl)pyridine1-Iodo-4-methoxybenzenePd(PPh₃)₄ (5)-CuI (10)Toluene1101678
23-(Tributylstannyl)pyridine4-BromotoluenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)-DMF1001281
33-(Trimethylstannyl)pyridine1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)SPhos (10)CsF (2 equiv)Dioxane1001085

Table 3: Stille Coupling of 4-Pyridylstannanes with Aryl Halides

EntryPyridylstannaneAryl HalideCatalyst (mol%)Ligand (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-(Tributylstannyl)pyridine4-IodotoluenePd(PPh₃)₄ (5)-CuI (10)Toluene1101482
24-(Tributylstannyl)pyridine1-Bromo-3,5-dimethylbenzenePd₂(dba)₃ (2.5)XPhos (10)-DMF1001089
34-(Trimethylstannyl)pyridine2-BromonaphthalenePd(OAc)₂ (5)P(Cy)₃ (10)CsF (2 equiv)Dioxane1001286

Mandatory Visualizations

Stille_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PyrSn Pyridylstannane (Pyr-SnR₃) PyrSn->Transmetal PdII_ArPyr Ar-Pd(II)L₂-Pyr Transmetal->PdII_ArPyr SnX X-SnR₃ Transmetal->SnX RedElim Reductive Elimination PdII_ArPyr->RedElim RedElim->Pd0 ArPyr Pyridyl-Aryl Product (Ar-Pyr) RedElim->ArPyr

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Pyridylstannane, Aryl Halide, Catalyst, Ligand, and Additive in a dry flask start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup Work-up: Dilute, Wash with KF/NH₄Cl (aq) reaction->workup extraction Extract with Organic Solvent, Dry, and Concentrate workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Stille coupling.

References

Application of 5-Methoxy-3-(tributylstannyl)pyridine in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3-(tributylstannyl)pyridine is a functionalized organotin compound that serves as a versatile building block in the synthesis of advanced materials. Its unique structure, featuring a methoxy-substituted pyridine ring coupled with a tributylstannyl group, makes it a valuable precursor for creating π-conjugated polymers and organic small molecules through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. The electron-rich nature of the methoxypyridine unit can be leveraged to tune the electronic and photophysical properties of the resulting materials, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

This document provides detailed application notes and experimental protocols for the use of 5-Methoxy-3-(tributylstannyl)pyridine in the synthesis of materials for organic electronics, with a focus on its potential application as a component in hole-transporting layers (HTLs) for OLEDs.

Application in Organic Electronics: Hole-Transporting Materials

The development of efficient and stable hole-transporting materials (HTMs) is crucial for the performance of OLEDs. Pyridine-based molecules are actively being investigated for this purpose due to their inherent electronic properties. The incorporation of a methoxy group onto the pyridine ring can further modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a key factor in facilitating efficient hole injection and transport from the anode to the emissive layer of an OLED.

While direct experimental data for materials synthesized specifically from 5-Methoxy-3-(tributylstannyl)pyridine is not extensively available in the public domain, its structural motifs are present in molecules designed for HTL applications. The general strategy involves the Stille coupling of this organostannane with various aryl or heteroaryl dihalides to create conjugated polymers or with monohalides to synthesize well-defined oligomers or small molecules.

Key Synthetic Reaction: The Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It involves the palladium-catalyzed coupling of an organotin compound (like 5-Methoxy-3-(tributylstannyl)pyridine) with an organic halide or triflate. The reaction is known for its tolerance to a wide range of functional groups and its relatively mild reaction conditions.

The general catalytic cycle for the Stille coupling is illustrated below. It involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organotin reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Stille_Coupling_Cycle cluster_cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (R²-SnBu₃) byproduct X-SnBu₃ pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

The following are generalized protocols for the synthesis of materials using 5-Methoxy-3-(tributylstannyl)pyridine. These should be considered as starting points and may require optimization for specific substrates and desired material properties.

Protocol 1: Synthesis of a Copolymer via Stille Polycondensation

This protocol describes the synthesis of a copolymer by reacting 5-Methoxy-3-(tributylstannyl)pyridine with a dibromoaromatic comonomer.

Materials:

  • 5-Methoxy-3-(tributylstannyl)pyridine

  • Dibromoarene (e.g., 2,7-dibromo-9,9-dioctylfluorene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add 5-Methoxy-3-(tributylstannyl)pyridine (1.0 mmol, 1.0 equiv) and the dibromoarene (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).

  • Add anhydrous, degassed toluene (10-20 mL) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by techniques such as GPC (Gel Permeation Chromatography) to observe polymer formation.

  • After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Collect the polymer by filtration and wash it sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Dry the polymer under vacuum.

Characterization: The resulting polymer should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the polymer structure.

  • GPC: To determine the molecular weight and polydispersity index (PDI).

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties.

  • Cyclic Voltammetry: To determine the HOMO and LUMO energy levels.

Stille_Polymerization_Workflow start Start reactants Combine Monomers & Catalyst in Schlenk Flask start->reactants reaction Heat under Inert Atmosphere (90-110°C) reactants->reaction precipitation Precipitate Polymer in Methanol reaction->precipitation filtration Filter and Wash Polymer precipitation->filtration drying Dry Polymer under Vacuum filtration->drying characterization Characterize Polymer (NMR, GPC, UV-Vis, CV) drying->characterization end End characterization->end

Figure 2: Workflow for Stille polycondensation.

Protocol 2: Synthesis of a Small Molecule for a Hole-Transporting Layer

This protocol outlines the synthesis of a small molecule by coupling 5-Methoxy-3-(tributylstannyl)pyridine with an aryl halide.

Materials:

  • 5-Methoxy-3-(tributylstannyl)pyridine

  • Aryl halide (e.g., 4-bromotriphenylamine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous and degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv) and the palladium catalyst (1-5 mol%).

  • Add anhydrous, degassed toluene (10 mL).

  • Add 5-Methoxy-3-(tributylstannyl)pyridine (1.1 mmol, 1.1 equiv) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous KF solution to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The purified small molecule should be characterized by:

  • ¹H and ¹³C NMR spectroscopy and Mass Spectrometry: To confirm the chemical structure.

  • UV-Vis and Photoluminescence Spectroscopy: To determine the optical properties.

  • Cyclic Voltammetry: To measure the electrochemical properties and energy levels.

  • Thermal Analysis (TGA/DSC): To assess thermal stability.

Data Presentation

The following tables provide a template for summarizing the expected quantitative data from the synthesis and characterization of materials derived from 5-Methoxy-3-(tributylstannyl)pyridine.

Table 1: Reaction Conditions and Yields for Stille Coupling

EntryComonomer/Aryl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
12,7-dibromo-9,9-dioctylfluorenePd(PPh₃)₄ (2)Toluene11048Data to be filled
24-bromotriphenylaminePd(PPh₃)₄ (5)Toluene10024Data to be filled
...Varying reactants and conditions

Table 2: Properties of Synthesized Materials

MaterialMₙ (kDa)¹PDI¹λₐₑₘ (nm)²λₑₘ (nm)²HOMO (eV)³LUMO (eV)³
Copolymer 1DataDataDataDataDataData
Small Molecule 1N/AN/ADataDataDataData
...

¹Determined by GPC for polymers. ²Absorption and emission maxima in solution or thin film. ³Determined by cyclic voltammetry.

Conclusion

5-Methoxy-3-(tributylstannyl)pyridine is a promising building block for the synthesis of novel organic materials for electronic applications. Its utility in Stille cross-coupling reactions allows for the straightforward creation of conjugated polymers and small molecules with tunable electronic properties. The protocols and data presentation formats provided herein offer a framework for researchers to explore the potential of this compound in the development of next-generation materials for OLEDs and other organic electronic devices. Further research is encouraged to fully elucidate the structure-property relationships of materials derived from this versatile precursor.

References

Stille Reaction Conditions for Electron-Rich Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille cross-coupling reaction of electron-rich pyridines. The Stille reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1][2] Its tolerance for a wide array of functional groups and the stability of the organostannane reagents make it a valuable tool in the synthesis of complex molecules, particularly in medicinal chemistry and materials science.[3][4]

Electron-rich pyridines, such as aminopyridines and methoxypyridines, are important structural motifs in numerous biologically active compounds. However, their electronic nature can present unique challenges in cross-coupling reactions. These application notes provide optimized conditions and protocols to facilitate the successful Stille coupling of these valuable substrates.

General Considerations for Stille Coupling of Electron-Rich Pyridines

The Stille reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] For electron-rich pyridines, the choice of catalyst, ligand, solvent, and additives is crucial for achieving high yields and minimizing side reactions.

Catalysts and Ligands: Palladium catalysts are central to the Stille reaction.[5] Commonly used palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[5] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For electron-rich pyridines, bulky and electron-rich phosphine ligands can be effective.

Solvents: Aprotic polar solvents such as DMF, THF, toluene, and dioxane are commonly employed for Stille reactions. The choice of solvent can influence the solubility of the reactants and the rate of reaction.

Additives: Additives such as copper(I) salts (e.g., CuI) can accelerate the transmetalation step, which is often the rate-determining step, particularly for less reactive organostannanes.[6]

Experimental Protocols

Protocol 1: Stille Coupling of 2-Amino-5-bromo-4-methylpyridine with (2-Thienyl)tributylstannane

This protocol is adapted from established methodologies for the Stille reaction of aminopyridines.[3]

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • (2-Thienyl)tributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Toluene or N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-amino-5-bromo-4-methylpyridine (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (5 mL) to the flask.

  • Seal the flask and degas the solution by bubbling with an inert gas (e.g., argon) for 20 minutes.

  • Add (2-thienyl)tributylstannane (1.2 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture to 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Stille Coupling of Halogenated Pyridines

This protocol provides a general framework that can be adapted for various electron-rich pyridine substrates.

Materials:

  • Halogenated electron-rich pyridine (e.g., brominated or iodinated aminopyridine or methoxypyridine)

  • Organostannane (e.g., aryl-, heteroaryl-, or vinylstannane)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., DMF, NMP, toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a stream of inert gas, add the halogenated pyridine (1.0 equiv), the organostannane (1.1-1.5 equiv), and the palladium catalyst (1-5 mol%) to a dry reaction vessel.

  • Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M.

  • If using a palladium(II) precatalyst, the addition of a ligand may be necessary.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically between 80-120 °C).

  • Monitor the reaction by TLC or GC/MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent.

  • Perform an aqueous workup, including a wash with a saturated KF solution to remove tin residues.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Stille coupling of various electron-rich pyridines.

Table 1: Stille Coupling of 2-Amino-5-bromopyridine Derivatives

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)-Toluene11012-2475-85
Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)PPh₃ (6)DMF1001280-90
PhenyltributylstannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane1001670-80

Table 2: Stille Coupling of Methoxy-Substituted Bromopyridines

Pyridine SubstrateOrganostannaneCatalyst (mol%)AdditiveSolventTemperature (°C)Yield (%)
2-Bromo-6-methoxypyridinePhenyltributylstannanePd(PPh₃)₄ (4)CuI (10)DMF9088
3-Bromo-5-methoxypyridineTributyl(vinyl)stannanePd(OAc)₂ (2) / SPhos (4)-Toluene11092
5-Bromo-2-methoxypyridine(4-Fluorophenyl)tributylstannanePdCl₂(dppf) (3)-Dioxane10085

Visualizing the Stille Reaction

To aid in understanding the process, the following diagrams illustrate the key aspects of the Stille reaction for electron-rich pyridines.

Stille_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R¹-X (Electron-Rich Pyridine) Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-SnR₃ (Organostannane) Pd(II)_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Pyridine Halide, Organostannane, Catalyst, and Solvent Degas Degas with Inert Gas Reagents->Degas Heating Heat to 80-120 °C Degas->Heating Monitoring Monitor by TLC or GC/MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extraction Aqueous Extraction (with KF wash) Quench->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for the Stille coupling of electron-rich pyridines.

Conclusion

The Stille cross-coupling reaction is a highly effective method for the functionalization of electron-rich pyridines. Careful selection of the palladium catalyst, ligands, and reaction conditions is paramount to achieving high yields. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient synthesis of a diverse range of substituted pyridine derivatives.

References

Application Notes and Protocols: Ligand Selection for Stille Coupling with 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This reaction class is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[1] The reaction involves the palladium-catalyzed coupling of an organostannane with an organic electrophile, typically a halide or triflate.[1]

The choice of ligand coordinated to the palladium center is critical for the success of the Stille coupling, as it influences the catalyst's stability, reactivity, and selectivity. The ligand can affect the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the Stille coupling of electron-rich heterocyclic organostannanes, such as 5-Methoxy-3-(tributylstannyl)pyridine, careful selection of the phosphine ligand is essential to achieve high yields and minimize side reactions. This document provides a detailed guide to ligand selection and a comprehensive protocol for this specific transformation.

The Role of Ligands in the Stille Coupling Catalytic Cycle

The catalytic cycle of the Stille reaction is generally understood to proceed through three main steps, each of which can be influenced by the phosphine ligand:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex. Electron-rich phosphine ligands can accelerate this step by increasing the electron density on the palladium center, making it more nucleophilic.

  • Transmetalation: The organic group from the organostannane (R²-SnBu₃) is transferred to the Pd(II) complex, displacing the halide or triflate. This step is often the rate-determining step and can be influenced by the steric and electronic properties of the phosphine ligand.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) complex are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst. Bulky phosphine ligands can promote this step by creating steric strain that is relieved upon elimination of the product.

For electron-rich substrates like 5-Methoxy-3-(tributylstannyl)pyridine, the electronic properties of the ligand play a crucial role. While electron-donating ligands favor oxidative addition, the subsequent transmetalation and reductive elimination steps are often favored by more electron-neutral or even electron-poor ligands. Therefore, a balance of these properties is often required for optimal performance.

Ligand Selection Considerations

LigandAbbreviationKey CharacteristicsTypical Application Notes
TriphenylphosphinePPh₃Air-stable, commercially available, moderately electron-donating, and sterically accessible.A versatile and commonly used ligand for a wide range of Stille couplings. A good starting point for optimization.
Tri(o-tolyl)phosphineP(o-tol)₃Bulkier than PPh₃, which can promote reductive elimination.Useful for sterically demanding substrates or when reductive elimination is slow.
Tri(tert-butyl)phosphineP(t-Bu)₃Very bulky and strongly electron-donating.Highly effective for challenging couplings, including those with aryl chlorides, but can be air-sensitive.
TricyclohexylphosphinePCy₃Bulky and electron-rich, similar to P(t-Bu)₃.Often used for difficult oxidative additions and can improve catalyst stability.
2-(Dicyclohexylphosphino)biphenylXPhosA bulky, electron-rich biaryl phosphine ligand.Part of the Buchwald ligand family, known for high catalytic activity in various cross-coupling reactions.
Tris(2-furyl)phosphineTFPAn electron-poor ligand.Can accelerate the transmetalation step in certain cases.

For the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine, a good initial choice is Triphenylphosphine (PPh₃) due to its versatility and proven effectiveness in couplings of other electron-rich heterocyclic stannanes. The use of a copper(I) co-catalyst, such as CuI, has also been shown to be beneficial in many Stille reactions, as it is believed to facilitate the transmetalation step.[2]

Experimental Workflow for Ligand Selection

The following diagram illustrates a logical workflow for selecting and optimizing the ligand for the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine.

Ligand_Selection_Workflow cluster_start Initial Screening cluster_optimization Optimization cluster_analysis Analysis & Validation cluster_outcome Outcome start Define Reaction: 5-Methoxy-3-(tributylstannyl)pyridine + Aryl Halide ligand1 Initial Ligand: Pd(PPh3)4 start->ligand1 Select versatile ligand analysis Analyze Results: Yield, Purity, Side Products ligand1->analysis Run initial experiment ligand2 Alternative Ligands: P(o-tol)3, P(t-Bu)3, XPhos ligand2->analysis Screen alternatives additives Additives: CuI, CsF additives->analysis Test effect conditions Reaction Conditions: Solvent, Temperature conditions->analysis Vary parameters analysis->ligand2 If yield is low analysis->additives Consider additives analysis->conditions If further optimization needed validation Validate Optimal Conditions: Scale-up analysis->validation If results are satisfactory protocol Final Protocol validation->protocol

Caption: Workflow for Ligand Selection and Optimization.

Detailed Experimental Protocol

This protocol provides a general procedure for the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine with an aryl bromide using a palladium catalyst with triphenylphosphine as the ligand. This protocol is based on established procedures for similar heterocyclic Stille couplings.[2]

Materials:

  • 5-Methoxy-3-(tributylstannyl)pyridine

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Cesium fluoride (CsF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-Methoxy-3-(tributylstannyl)pyridine (1.0 equiv.), the aryl bromide (1.1 equiv.), cesium fluoride (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Catalyst Addition: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) in anhydrous toluene (e.g., 2 mL).

  • Solvent Addition: Add anhydrous DMF to the Schlenk flask containing the reactants to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Data Presentation: Representative Ligand Screening

While specific data for the target reaction is not available, the following table presents a hypothetical outcome of a ligand screening based on general principles and observations from related literature. This table is for illustrative purposes to demonstrate how such data would be presented.

EntryPalladium Source (mol%)Ligand (mol%)Additive (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2.5)PPh₃ (10)-Toluene1001265
2Pd(OAc)₂ (5)P(o-tol)₃ (10)-Dioxane1001272
3Pd(OAc)₂ (5)P(t-Bu)₃ (10)-Toluene80885
4Pd₂(dba)₃ (2.5)XPhos (10)-Toluene80690
5Pd(OAc)₂ (5)TFP (10)-DMF1001255
6 Pd(PPh₃)₄ (5) - CuI (0.1), CsF (2.0) DMF 90 10 92

This is a representative table. Actual results may vary.

Conclusion

The selection of an appropriate ligand is paramount for achieving high efficiency in the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine. While a universally optimal ligand does not exist, a systematic approach to screening, starting with a versatile ligand like triphenylphosphine in combination with a copper(I) co-catalyst, is a sound strategy. Further optimization of the ligand, additives, and reaction conditions can lead to the development of a robust and high-yielding protocol suitable for applications in research and drug development. The provided workflow and experimental protocol offer a solid foundation for researchers to successfully employ this important cross-coupling reaction.

References

Application Notes and Protocols: Solvent Effects in Stille Reactions of Pyridylstannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide. This reaction is widely used in organic synthesis, particularly in the pharmaceutical industry, due to its tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture. Pyridylstannanes, in particular, are valuable building blocks for the synthesis of pyridine-containing compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

The choice of solvent is a critical parameter in optimizing Stille reactions, as it can significantly influence the reaction rate, yield, and selectivity. The solvent can affect the solubility of the reactants and catalyst, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle. This document provides an overview of the solvent effects in Stille reactions of pyridylstannanes, along with experimental protocols and guidance for reaction optimization.

The Role of the Solvent in the Stille Reaction

The mechanism of the Stille reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps:

  • Oxidative Addition: The first step involves the reaction of the palladium(0) catalyst with the organic halide. The polarity of the solvent can affect the rate of this step.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organostannane to the palladium complex. More polar solvents can facilitate this step, in some cases by promoting the formation of more reactive, coordinatively unsaturated palladium species.

  • Reductive Elimination: In the final step, the coupled product is formed, and the palladium(0) catalyst is regenerated. The solvent can influence the rate of this step and the stability of the palladium intermediates.

Commonly used solvents in Stille reactions include toluene, tetrahydrofuran (THF), dioxane, and N,N-dimethylformamide (DMF). The optimal solvent is highly dependent on the specific substrates and catalyst system being used.

Quantitative Data on Solvent Effects

A comprehensive search of the current literature did not yield a specific comparative study with tabulated quantitative data on the effect of various solvents on the Stille coupling of pyridylstannanes with a given aryl halide. Such studies are often specific to the substrates being investigated. Researchers are encouraged to perform their own solvent screening to determine the optimal conditions for their particular reaction.

Below is a template table that can be used to record and compare the results of a solvent optimization study for the Stille reaction of a pyridylstannane with an aryl halide.

Table 1: Template for Solvent Optimization in the Stille Reaction of a Pyridylstannane

EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Toluene11012
2Dioxane10012
3THF6524
4DMF1008
5Acetonitrile8018
6NMP1008

Experimental Protocols

The following is a representative experimental protocol for a Stille cross-coupling reaction between a pyridylstannane and an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Pyridylstannane (e.g., 2-(Tributylstannyl)pyridine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand)

  • Anhydrous solvent (e.g., toluene, dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl halide (1.0 equiv.), the palladium catalyst (e.g., 2-5 mol%), and a magnetic stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 5-10 mL per mmol of aryl halide) to the flask via syringe.

  • Stannane Addition: Add the pyridylstannane (1.0-1.2 equiv.) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Stille Reaction Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Stille_Reaction_Workflow Experimental Workflow for Stille Coupling reactant_prep Reactant Preparation (Aryl Halide, Pyridylstannane) reaction_setup Reaction Setup (Inert Atmosphere, Solvent) reactant_prep->reaction_setup catalyst_prep Catalyst & Ligand Preparation catalyst_prep->reaction_setup reaction Stille Coupling Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup (KF wash to remove tin) monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A generalized workflow for a typical Stille coupling experiment.

Stille_Catalytic_Cycle Catalytic Cycle of the Stille Reaction cluster_steps Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX R¹-X PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 R²-SnR₃ PdII_R1R2->Pd0 R¹-R² PdII_R1R2->Sn_byproduct OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Conclusion

The Stille reaction is an invaluable tool for the synthesis of complex molecules, including those containing the pyridine moiety. While the choice of solvent is crucial for the success of the reaction, a universally optimal solvent does not exist. The information and protocols provided herein serve as a guide for researchers to develop and optimize Stille reactions of pyridylstannanes for their specific applications in research and drug development. Systematic screening of solvents, catalysts, and other reaction parameters is key to achieving high yields and purity of the desired products.

Application Notes and Protocols for the Scale-up Synthesis and Utility of 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scalable synthesis of 5-Methoxy-3-(tributylstannyl)pyridine, a valuable building block in organic synthesis. Detailed protocols for its preparation and subsequent application in palladium-catalyzed Stille cross-coupling reactions are presented. Furthermore, the potential utility of its derivatives as kinase inhibitors, particularly within the PI3K/mTOR signaling pathway, is discussed, offering insights for drug discovery and development programs.

Introduction

5-Methoxy-3-(tributylstannyl)pyridine is a key organostannane reagent utilized in the construction of complex biaryl and heteroaryl structures. Its utility stems from the stable yet reactive carbon-tin bond, which allows for selective carbon-carbon bond formation under mild conditions via the Stille cross-coupling reaction.[1][2] The methoxypyridine moiety is a prevalent scaffold in numerous biologically active compounds, including kinase inhibitors.[3][4] This document outlines a scalable, one-pot synthesis of this reagent and provides protocols for its application in the synthesis of biaryl compounds, which are precursors to potential therapeutic agents.

Scale-up Synthesis of 5-Methoxy-3-(tributylstannyl)pyridine

A robust and scalable one-pot procedure for the synthesis of 5-Methoxy-3-(tributylstannyl)pyridine from the readily available 3-bromo-5-methoxypyridine is detailed below. This method avoids the isolation of the sensitive organolithium intermediate, making it suitable for larger-scale production.

Synthesis Workflow

Synthesis_Workflow A 3-Bromo-5-methoxypyridine B Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) A->B C 5-Methoxy-3-lithiopyridine (in situ) B->C D Quench with Tributyltin Chloride (-78 °C to rt) C->D E 5-Methoxy-3-(tributylstannyl)pyridine D->E F Aqueous Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Final Product G->H

A high-level workflow for the one-pot synthesis.
Experimental Protocol: Scale-up Synthesis

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
3-Bromo-5-methoxypyridine188.0250.0 g0.266
n-Butyllithium (2.5 M in hexanes)64.06117 mL0.293
Tributyltin chloride325.4995.0 mL0.293
Anhydrous Tetrahydrofuran (THF)-500 mL-
Diethyl ether-As needed-
Saturated aq. NH4Cl solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-
Silica Gel-As needed-

Procedure:

  • Reaction Setup: A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is flame-dried and cooled under a stream of nitrogen.

  • Initial Charge: The flask is charged with 3-bromo-5-methoxypyridine (50.0 g, 0.266 mol) and anhydrous THF (500 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: n-Butyllithium (2.5 M in hexanes, 117 mL, 0.293 mol) is added dropwise to the stirred solution over 1 hour, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

  • Stannylation: Tributyltin chloride (95.0 mL, 0.293 mol) is added dropwise to the reaction mixture at -78 °C over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (200 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 200 mL).

  • Purification: The combined organic layers are washed with brine (200 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-Methoxy-3-(tributylstannyl)pyridine as a colorless oil.

Expected Yield: 75-85%

Application in Stille Cross-Coupling Reactions

5-Methoxy-3-(tributylstannyl)pyridine is an excellent coupling partner in Stille reactions for the synthesis of 3,5'-disubstituted methoxy-biaryl compounds. These structures are of significant interest in medicinal chemistry.

General Stille Coupling Workflow

Stille_Coupling_Workflow A 5-Methoxy-3-(tributylstannyl)pyridine + Aryl Halide D Reaction at Elevated Temperature A->D B Palladium Catalyst + Ligand B->D C Solvent (e.g., Toluene, DMF) C->D E Coupled Biaryl Product D->E F Work-up & Purification E->F G Final Biaryl Compound F->G

A generalized workflow for Stille cross-coupling reactions.
Experimental Protocols: Stille Coupling

Protocol 3.2.1: Synthesis of 5-(4-methylphenyl)-3-methoxypyridine

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Methoxy-3-(tributylstannyl)pyridine398.181.00 g2.51 mmol
4-Iodotoluene218.040.60 g2.76 mmol
Pd(PPh₃)₄1155.560.145 g0.125 mmol
Anhydrous Toluene-20 mL-

Procedure:

  • To a flame-dried Schlenk flask are added 5-Methoxy-3-(tributylstannyl)pyridine (1.00 g, 2.51 mmol), 4-iodotoluene (0.60 g, 2.76 mmol), and Pd(PPh₃)₄ (0.145 g, 0.125 mmol).

  • Anhydrous toluene (20 mL) is added, and the mixture is degassed with argon for 15 minutes.

  • The reaction mixture is heated to 110 °C and stirred for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Protocol 3.2.2: Synthesis of 3-Methoxy-5-(4-nitrophenyl)pyridine

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
5-Methoxy-3-(tributylstannyl)pyridine398.181.00 g2.51 mmol
1-Bromo-4-nitrobenzene202.010.56 g2.76 mmol
Pd₂(dba)₃915.720.057 g0.063 mmol
P(o-tol)₃304.370.076 g0.251 mmol
Anhydrous DMF-20 mL-

Procedure:

  • In a glovebox, a vial is charged with 5-Methoxy-3-(tributylstannyl)pyridine (1.00 g, 2.51 mmol), 1-bromo-4-nitrobenzene (0.56 g, 2.76 mmol), Pd₂(dba)₃ (0.057 g, 0.063 mmol), and P(o-tol)₃ (0.076 g, 0.251 mmol).

  • Anhydrous DMF (20 mL) is added, and the vial is sealed.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[5]

Representative Stille Coupling Data
EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodotoluenePd(PPh₃)₄ (5)-Toluene11012~85
21-Bromo-4-nitrobenzenePd₂(dba)₃ (2.5)P(o-tol)₃ (10)DMF10016~78
31-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)-Toluene11014~82

Application in Drug Discovery: Targeting the PI3K/mTOR Pathway

The 3-methoxypyridinyl-biaryl scaffold, readily accessible through the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine, is a key pharmacophore in the design of kinase inhibitors.[3] Specifically, derivatives of this scaffold have shown promise as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a signaling pathway frequently dysregulated in cancer.[3][6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR can lead to a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.[3]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation when unphosphorylated Inhibitor Methoxypyridinyl-aryl Compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

The PI3K/Akt/mTOR signaling pathway and points of inhibition.

The development of biaryl compounds derived from 5-Methoxy-3-(tributylstannyl)pyridine offers a promising avenue for the discovery of novel PI3K/mTOR dual inhibitors. The modularity of the Stille coupling allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety and Handling

Organotin compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste containing organotin residues must be disposed of according to institutional and local regulations for hazardous waste.

Conclusion

The scalable, one-pot synthesis of 5-Methoxy-3-(tributylstannyl)pyridine provides an efficient route to this valuable synthetic intermediate. Its successful application in Stille cross-coupling reactions enables the construction of diverse biaryl compounds, which are key scaffolds for the development of novel therapeutics, including potent inhibitors of the PI3K/mTOR signaling pathway. The protocols and data presented herein serve as a practical guide for researchers in academic and industrial settings engaged in organic synthesis and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Stille Coupling with 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine, a key reagent in the synthesis of complex molecules.

Frequently Asked Questions (FAQs)

Q1: I am experiencing consistently low yields in the Stille coupling of 5-Methoxy-3-(tributylstannyl)pyridine with an aryl bromide. What are the most common causes?

Low yields in this specific Stille coupling can stem from several factors, often related to the electronic nature of the methoxypyridine ring and the general sensitivity of the reaction. The primary areas to investigate are:

  • Suboptimal Catalyst and Ligand Combination: The electron-rich nature of the 5-methoxypyridine ring can affect the catalytic cycle. The choice of palladium catalyst and phosphine ligand is critical to balance the rates of oxidative addition, transmetalation, and reductive elimination.

  • Homocoupling of the Organostannane: A significant side reaction in Stille couplings is the homocoupling of the organostannane reagent to form a symmetrical bipyridine.[1] This is often exacerbated by suboptimal reaction conditions or catalyst choice.

  • Inefficient Transmetalation: The transfer of the methoxypyridyl group from tin to palladium (transmetalation) is often the rate-determining step.[1] The electron-donating methoxy group can influence the electronics of the pyridine ring and potentially slow down this step.

  • Decomposition of Starting Materials or Product: The starting materials or the coupled product may be sensitive to the reaction conditions, especially elevated temperatures over prolonged periods.

  • Presence of Impurities: Water, oxygen, and other impurities in the reagents and solvents can deactivate the catalyst and lead to side reactions.

Q2: How does the methoxy group on the pyridine ring influence the Stille coupling reaction?

The methoxy group is a strong electron-donating group, which increases the electron density of the pyridine ring. This can have several effects on the Stille coupling:

  • Transmetalation Rate: While both electron-donating and electron-withdrawing groups on aryl stannanes can increase the rate of transmetalation, the specific electronic requirements for pyridylstannanes can be more nuanced.[1] The increased electron density on the pyridine ring might affect its coordination to the palladium center, potentially impacting the efficiency of the transmetalation step.

  • Ligand Exchange: The electron-rich nature of the pyridine nitrogen can lead to its coordination with the palladium catalyst, potentially displacing other essential ligands and affecting the catalytic activity.

  • Side Reactions: Electron-rich aromatic systems can be more susceptible to certain side reactions, although specific data for 5-methoxy-3-(tributylstannyl)pyridine is limited.

Q3: What are the best practices for setting up a Stille coupling reaction with 5-Methoxy-3-(tributylstannyl)pyridine to maximize yield?

To improve the success rate of your Stille coupling, adhere to the following best practices:

  • Strictly Anhydrous and Degassed Conditions: Organotin reagents and palladium catalysts are sensitive to air and moisture.[1][2] Use flame-dried glassware, anhydrous solvents, and thoroughly degas all solutions by sparging with an inert gas (e.g., argon or nitrogen).

  • High Purity Reagents: Ensure the purity of your 5-Methoxy-3-(tributylstannyl)pyridine, aryl halide, catalyst, and ligands.

  • Controlled Reagent Addition: In some cases, slow addition of one of the coupling partners can help to control reaction rates and minimize side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and prevent product degradation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low-yield issues in your Stille coupling experiments.

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species. - Ensure proper activation if using a Pd(II) precursor.
Incorrect Ligand Choice - For electron-rich systems, bulky, electron-rich phosphine ligands like XPhos can be effective.[3] - Screen a variety of phosphine ligands with different steric and electronic properties.
Suboptimal Solvent - Toluene and DMF are common solvents for Stille coupling.[4] - For higher boiling points, consider dioxane or DMSO, especially if higher temperatures are required.[3]
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for product formation and decomposition. Typical temperatures range from 80-120 °C.
Problem 2: Significant Homocoupling of the Pyridylstannane
Potential Cause Troubleshooting Steps
Suboptimal Catalyst System - Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize side reactions during in-situ reduction of Pd(II) precatalysts.[5] - The choice of ligand can significantly impact the rate of homocoupling. Experiment with different phosphine ligands.
Presence of Oxygen - Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents.
High Concentration of Organostannane - Consider adding the 5-Methoxy-3-(tributylstannyl)pyridine solution slowly to the reaction mixture to maintain a low instantaneous concentration.
Problem 3: Reaction Stalls or is Incomplete
Potential Cause Troubleshooting Steps
Catalyst Deactivation - Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 5 mol%). - The addition of a co-catalyst like CuI can sometimes regenerate the active catalyst and improve turnover.
Slow Transmetalation - The addition of additives like CsF or LiCl can sometimes accelerate the transmetalation step. - Switching to a more polar solvent like DMF or NMP may also improve the rate.
Steric Hindrance - If either coupling partner is sterically hindered, higher temperatures and longer reaction times may be necessary.

Experimental Protocols

Below are representative experimental protocols for Stille coupling reactions. These should be considered as starting points and may require optimization for your specific substrates.

General Protocol for Stille Coupling of 5-Methoxy-3-(tributylstannyl)pyridine with an Aryl Bromide

Materials:

  • 5-Methoxy-3-(tributylstannyl)pyridine (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Anhydrous, degassed toluene or dioxane

  • Anhydrous cesium fluoride (CsF) (2.0 equiv) - Optional additive

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, Pd₂(dba)₃, XPhos, and CsF (if using).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the 5-Methoxy-3-(tributylstannyl)pyridine via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction by quenching with an aqueous solution of KF to precipitate the tin byproducts, followed by extraction with an organic solvent (e.g., ethyl acetate).[4]

  • Purify the crude product by column chromatography.

Data Presentation

The following table summarizes general conditions and potential outcomes for Stille coupling reactions involving heteroaryl stannanes, providing a basis for comparison and optimization.

Aryl Halide (R-X)StannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)AdditiveYield (%)Reference
4-Bromotoluene3-(Tributylstannyl)diazocinePd(OAc)₂ (5)XPhos (15)Dioxane80CsF92[3]
4-Bromoanisole3-(Tributylstannyl)diazocinePd(OAc)₂ (2.5)XPhos (7.5)Dioxane80CsF90[3]
4-Bromopyridine3-(Tributylstannyl)diazocinePd(OAc)₂ (10)XPhos (30)DMSO100CsF57[3]
Aryl Bromide5-Methoxy-3-(tributylstannyl)pyridinePd₂(dba)₃ (2.5)XPhos (5)Toluene100NoneVariableGeneral Protocol

Visualizations

Experimental Workflow

Stille_Coupling_Workflow reagents Combine Aryl Halide, Catalyst, Ligand, Solvent stannane Add 5-Methoxy-3- (tributylstannyl)pyridine reagents->stannane Inert Atmosphere reaction Heat and Monitor (TLC, GC-MS) stannane->reaction workup Quench (KF), Extraction reaction->workup purification Column Chromatography workup->purification product Pure Coupled Product purification->product

Caption: A typical experimental workflow for the Stille coupling reaction.

Troubleshooting Logic

Troubleshooting_Stille start Low Yield Observed check_conditions Verify Anhydrous & Degassed Conditions start->check_conditions check_reagents Check Reagent Purity & Catalyst Activity check_conditions->check_reagents If conditions are optimal homocoupling Significant Homocoupling? check_reagents->homocoupling If reagents are pure optimize_catalyst Screen Catalysts & Ligands incomplete_reaction Incomplete Reaction? optimize_catalyst->incomplete_reaction optimize_temp Vary Reaction Temperature optimize_solvent Screen Solvents optimize_temp->optimize_solvent add_additive Consider Additives (CuI, CsF, LiCl) optimize_solvent->add_additive homocoupling->optimize_catalyst Yes homocoupling->incomplete_reaction No incomplete_reaction->optimize_temp Yes solution Improved Yield incomplete_reaction->solution No (Reaction Complete) add_additive->solution

Caption: A logical workflow for troubleshooting low yields in Stille coupling.

References

Technical Support Center: Purification of Products from 5-Methoxy-3-(tributylstannyl)pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products derived from the coupling reactions of 5-Methoxy-3-(tributylstannyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after a Stille coupling reaction with 5-Methoxy-3-(tributylstannyl)pyridine?

The most common impurities are organotin byproducts, which can include unreacted 5-Methoxy-3-(tributylstannyl)pyridine, tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), and hexaalkylditin (e.g., Bu₃SnSnBu₃).[1] Additionally, homocoupling of the reaction partners can occur, as well as residual palladium catalyst.

Q2: How can I remove the tributyltin byproducts from my reaction mixture?

Several methods are effective for the removal of organotin residues. The choice of method often depends on the properties of your desired product. Common techniques include:

  • Aqueous Potassium Fluoride (KF) Wash: This is a widely used method where the crude reaction mixture is washed with an aqueous solution of KF. The fluoride ions react with tributyltin species to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[2][3][4]

  • Column Chromatography: This is a versatile purification technique. For basic compounds like pyridine derivatives, tailing on silica gel can be an issue.[5][6] This can often be mitigated by adding a small amount of a base like triethylamine to the eluent.[5][7] Alternatively, using basic alumina as the stationary phase can be effective.[7] A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has also been shown to be highly effective at removing organotin impurities.[1][8]

  • Acid-Base Extraction: Given that your product contains a basic pyridine ring, an acidic wash (e.g., dilute HCl) can be used to protonate the pyridine and extract it into the aqueous layer, separating it from non-basic impurities like organotin residues.[5] The desired product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[5]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity and removing organotin contaminants.[5]

Q3: I'm seeing significant peak tailing during column chromatography of my methoxypyridine product. What can I do to improve the separation?

Peak tailing for pyridine derivatives on silica gel is common due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface.[6] To address this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of triethylamine (typically 0.1-2%) or pyridine into your mobile phase can help to block the acidic sites on the silica gel and improve peak shape.[5]

  • Use a different stationary phase: Consider using basic alumina or a polymer-based column, which are less acidic than silica gel.[6][7]

  • Adjust the mobile phase pH: Lowering the mobile phase pH can protonate the pyridine, which may alter its interaction with the stationary phase and improve chromatography.[6]

Q4: Are there any safety precautions I should take when handling organotin compounds?

Yes, organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[7][9][10] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For cleaning glassware that has been in contact with organotin compounds, it is recommended to soak it in a bleach solution overnight to oxidize the tin residues into less harmful tin oxides before regular washing.[11]

Troubleshooting Guides

Issue 1: Incomplete Removal of Tin Byproducts with KF Wash
Symptom Possible Cause Troubleshooting Steps
Persistent tin signals in NMR or MS after KF wash.Insufficient mixing: Inadequate shaking during the aqueous wash prevents complete reaction of the organotin species with the fluoride ions.[1]Vigorously shake the separatory funnel for at least one minute during each KF wash.[4]
Insufficient KF: The amount of KF used may not be sufficient to react with all the organotin byproducts.Use a saturated aqueous solution of KF and perform multiple washes (2-3 times).[1][4]
Precipitate formation at the interface: The insoluble Bu₃SnF can form an emulsion or a solid layer at the interface, trapping some of the organic layer.[1][4]After the KF wash, filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1][4]
Issue 2: Co-elution of Product and Organotin Impurities during Column Chromatography
Symptom Possible Cause Troubleshooting Steps
Fractions from column chromatography contain both the desired product and organotin impurities.Similar Polarity: The polarity of your product and the organotin byproducts may be too similar for effective separation with the chosen eluent system.Modify the stationary phase: Try using silica gel treated with triethylamine or potassium carbonate, or switch to basic alumina.[1][5][7]
Optimize the eluent: Experiment with different solvent systems and gradients. The addition of a small amount of a basic modifier like triethylamine to the eluent can alter the retention of the pyridine product.[5]
Pre-column treatment: Before loading onto the column, pass the crude product through a plug of silica gel treated with triethylamine to remove the bulk of the organotin compounds.[1][7]

Experimental Protocols

Protocol 1: Purification via Aqueous Potassium Fluoride (KF) Wash
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).

  • Vigorous Shaking: Shake the separatory funnel vigorously for at least 1-2 minutes. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.

  • Separation and Filtration: Separate the organic layer. If a significant amount of precipitate is present at the interface, filter the entire mixture through a pad of Celite.

  • Repeat: Repeat the KF wash of the organic layer one or two more times.

  • Brine Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography).

Protocol 2: Purification using Silica Gel Column Chromatography with Triethylamine
  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Eluent Preparation: Prepare the desired eluent system (e.g., a mixture of hexanes and ethyl acetate) and add 0.1-2% triethylamine.

  • Column Packing: Pack a chromatography column with silica gel using the prepared eluent.

  • Loading: Load the prepared sample onto the top of the silica gel column.

  • Elution: Elute the column with the triethylamine-containing eluent, collecting fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_kf_wash start Crude Reaction Mixture dissolve Dissolve in Organic Solvent start->dissolve wash_kf Wash with Aqueous KF (x2-3) dissolve->wash_kf filter Filter through Celite (if needed) wash_kf->filter wash_brine Wash with Brine filter->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Purification using Aqueous KF Wash.

experimental_workflow_chromatography start Crude Product dissolve Dissolve in Minimal Solvent start->dissolve load_sample Load Sample dissolve->load_sample prepare_column Prepare Silica Gel Column with Et3N in Eluent elute Elute and Collect Fractions load_sample->elute tlc Analyze Fractions by TLC elute->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for Purification by Column Chromatography.

troubleshooting_logic start Purification Issue (e.g., Tin Impurities Remain) is_solid Is the product a solid? start->is_solid try_cryst Attempt Crystallization is_solid->try_cryst Yes is_basic Is the product basic (pyridine)? is_solid->is_basic No check_purity Check Purity (NMR, LC-MS) try_cryst->check_purity acid_base Perform Acid-Base Extraction is_basic->acid_base Yes column Column Chromatography is_basic->column No acid_base->check_purity kf_wash Perform Aqueous KF Wash column->kf_wash If impurities still present column->check_purity kf_wash->column

Caption: Logical Flowchart for Troubleshooting Purification.

References

Technical Support Center: Stille Reactions with Nitrogen Heterocyles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation in Stille cross-coupling reactions involving nitrogen-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of Stille reactions?

A1: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time in a chemical reaction. In palladium-catalyzed Stille reactions, this is a significant issue that can lead to incomplete conversion, low product yields, and the formation of unwanted byproducts.[1] Common mechanisms of deactivation include the precipitation of palladium black (aggregation of Pd(0) species), degradation of the phosphine ligand, and poisoning of the catalyst by impurities or the substrates themselves.[1][2]

Q2: Why are Stille reactions with nitrogen heterocycles particularly prone to catalyst deactivation?

A2: Nitrogen heterocycles can act as ligands for the palladium catalyst. The lone pair of electrons on the nitrogen atom can coordinate to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive. This coordination can inhibit crucial steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively "poisoning" the catalyst. Electron-rich heterocycles are particularly problematic as they bind more strongly to the palladium center.

Q3: What are the common visual indicators of catalyst deactivation?

A3: A common visual sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This indicates the aggregation of the palladium(0) catalyst into an inactive, bulk metallic form.[1] Another indicator can be a color change in the reaction mixture that deviates from the expected progression.

Q4: How do different nitrogen heterocycles (e.g., pyridines, imidazoles, purines) affect catalyst stability and reactivity?

A4: The electronic properties of the nitrogen heterocycle play a crucial role.

  • Electron-poor heterocycles , such as purines and pyrrolopyrimidines, generally exhibit higher reactivity and lead to better yields in Stille couplings. Their reduced electron density lessens their ability to deactivate the palladium catalyst.

  • Electron-rich heterocycles , like 7-azaindole, tend to have lower reaction rates and yields due to their stronger coordination to the palladium center, which deactivates the catalyst.

  • 2-Substituted pyridines are known to be particularly challenging coupling partners due to the proximity of the nitrogen to the reaction site, which can lead to catalyst inhibition.[3]

  • Imidazoles with electron-donating substituents at the C-2 position can be difficult to stannylate at the C-5 position, which is a necessary preceding step for the Stille coupling.

Q5: What is the role of the phosphine ligand in preventing catalyst deactivation?

A5: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[4]

  • Steric Bulk: Bulky phosphine ligands can accelerate the rate of reductive elimination and prevent the formation of inactive palladium dimers or aggregates.[5][6]

  • Electronic Properties: The electronic properties of the phosphine ligand are critical. Oxidative addition requires an electron-rich metal center, favoring electron-donating ligands. Conversely, transmetalation and reductive elimination are often favored by more electron-deficient metal centers, making electron-withdrawing ligands more suitable for these steps.[5][7] Therefore, a balance of electronic properties is often required for optimal catalytic activity.

  • Specialized Ligands: Some ligands, like 4-pyridyldiphenylphosphine, contain a pyridine moiety that is thought to help stabilize the palladium catalyst and prevent aggregation into palladium black.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible Cause 1: Catalyst poisoning by the nitrogen heterocycle.

  • Solution:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos) which can promote the desired catalytic steps and minimize binding of the heterocycle.[8]

    • Use of Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can significantly improve yields in Stille couplings with imidazoles.[8] The precise role of CuI is not fully elucidated but it is believed to facilitate the transmetalation step.

    • Change Palladium Precursor: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂ can influence the reaction outcome.[9]

Possible Cause 2: Palladium black formation.

  • Solution:

    • Ligand Choice: Use ligands that are known to stabilize Pd(0) species and prevent aggregation. Ligands with large steric bulk or specific stabilizing moieties (like 4-pyridyldiphenylphosphine) can be effective.[1]

    • Reaction Conditions: Lowering the reaction temperature or using a less polar solvent may reduce the rate of catalyst decomposition.

Possible Cause 3: Homocoupling of the organostannane reagent.

  • Solution:

    • Reaction Conditions: Homocoupling is a common side reaction in Stille couplings.[5] Minimizing the concentration of the active Pd(0) catalyst at any given time by using a slow-releasing precatalyst or by carefully controlling the reaction temperature can suppress this side reaction.

    • Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of the organostannane reagent can sometimes favor homocoupling.

Problem: Reaction Starts but Stalls Before Completion

Possible Cause 1: Catalyst degradation over the course of the reaction.

  • Solution:

    • More Robust Ligands: Switch to more thermally stable and robust phosphine ligands, such as biaryl phosphines, which are less prone to degradation at elevated temperatures.[2][4]

    • Increased Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading can sometimes compensate for gradual deactivation and drive the reaction to completion.

Possible Cause 2: Inefficient transmetalation.

  • Solution:

    • Additives: As mentioned, the use of Cu(I) salts can facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[10] Lithium chloride (LiCl) can also be a beneficial additive, as it is thought to accelerate transmetalation by forming more reactive organostannane species.

    • Solvent Choice: The choice of solvent can significantly impact the transmetalation rate. Polar aprotic solvents like DMF or NMP are commonly used and can promote this step.

Data and Protocols

Table 1: Effect of Palladium Pre-catalyst on Stille Coupling with Purine and Azaindole Derivatives[3]
EntryHalogenated SubstrateYield (%)Turnover Frequency (TOF) (h⁻¹)
16-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine98196
22,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine95190
36-Chloro-7-deazapurine90180
44-Chloro-7-azaindole4080
Reaction Conditions: Stannylated imidazole, PdCl₂(PPh₃)₂ as pre-catalyst, in THF.
Experimental Protocol: Stille Coupling of a Stannylated Imidazole with a Halogenated Heterocycle[3]

This is a general procedure and may require optimization for specific substrates.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the halogenated heterocycle (1.0 eq.) and the stannylated imidazole (1.1 eq.) in anhydrous THF.

  • Catalyst Addition: Add the palladium pre-catalyst, such as PdCl₂(PPh₃)₂ (0.02 eq.), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution to remove tin byproducts, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Stille_Catalytic_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L_n PdII_OA R¹-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition (R¹-X) PdII_TM R¹-Pd(II)L_n-R² PdII_OA->PdII_TM Transmetalation (R²-SnR₃) Product R¹-R² PdII_TM->Product Reductive Elimination Catalyst_Regen Pd(0)L_n PdII_TM->Catalyst_Regen

Caption: The catalytic cycle of the Stille cross-coupling reaction.[5][11][12]

Catalyst_Deactivation Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Complex [Pd(0)L_n(N-Het)] (Inactive Off-Cycle Complex) Active_Catalyst->Inactive_Complex Coordination Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Aggregation N_Heterocycle Nitrogen Heterocycle Inactive_Complex->Active_Catalyst Dissociation (slow)

Caption: Catalyst deactivation pathways in the presence of nitrogen heterocycles.

Troubleshooting_Workflow Start Low/No Yield in Stille Reaction with N-Heterocycle Check_Catalyst Observe Palladium Black? Start->Check_Catalyst Yes_Pd_Black Yes Check_Catalyst->Yes_Pd_Black Yes No_Pd_Black No Check_Catalyst->No_Pd_Black No Action_Pd_Black Use Bulky Ligand Lower Temperature Yes_Pd_Black->Action_Pd_Black Check_Homocoupling Significant Homocoupling? No_Pd_Black->Check_Homocoupling Yes_Homocoupling Yes Check_Homocoupling->Yes_Homocoupling Yes No_Homocoupling No Check_Homocoupling->No_Homocoupling No Action_Homocoupling Adjust Stoichiometry Control Temp Yes_Homocoupling->Action_Homocoupling Action_General Add Cu(I) Co-catalyst Switch to Bulky Ligand Screen Solvents No_Homocoupling->Action_General

Caption: A troubleshooting workflow for Stille reactions involving nitrogen heterocycles.

References

Technical Support Center: Optimizing Pyridylstannane Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for pyridylstannane Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for pyridylstannane Stille coupling reactions?

A1: The optimal temperature for pyridylstannane Stille coupling can vary significantly based on the specific substrates, catalyst system, and solvent used. While historically these reactions were often run at elevated temperatures (80-110 °C), recent advancements in catalyst and ligand design have enabled many successful couplings at lower temperatures.[1] Some modern catalyst systems can facilitate these reactions at temperatures ranging from ambient temperature to around 80 °C.[2] It is advisable to start with milder conditions and increase the temperature if the reaction is sluggish.[3]

Q2: How does temperature affect the yield of my pyridylstannane coupling reaction?

A2: Temperature has a direct impact on the reaction kinetics. Increasing the temperature generally accelerates the reaction rate, which can lead to higher yields in a shorter time. However, excessively high temperatures can also promote side reactions, such as homocoupling of the pyridylstannane or decomposition of the catalyst and reagents, ultimately reducing the yield of the desired product.

Q3: What are the common side reactions in pyridylstannane coupling, and how does temperature influence them?

A3: The most common side reaction is the homocoupling of the organostannane reagent to form a bipyridyl dimer.[4][5] Elevated temperatures can exacerbate this issue. Another potential side reaction is protodestannylation, where the pyridylstannane reacts with trace amounts of water or other proton sources to replace the stannyl group with a hydrogen atom. Catalyst decomposition, often indicated by the formation of palladium black, is also more likely at higher temperatures. It has been noted that at temperatures as low as 50°C, aryl groups on both the palladium and a coordinated phosphine ligand can exchange, which can lead to undesired byproducts.[4]

Q4: Can the coordinating nitrogen of the pyridine ring interfere with the reaction?

A4: Yes, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst. This can sometimes inhibit the catalytic cycle, leading to lower reaction rates or catalyst deactivation. The choice of ligand and the use of additives can help to mitigate these effects. It has been reported that a β-(2-pyridyl) group may alter the migratory aptitude due to chelation with the tin or palladium atom.[6]

Q5: What is the role of a copper(I) co-catalyst, and is it always necessary for pyridylstannane couplings?

A5: Copper(I) salts, particularly copper(I) iodide (CuI), are frequently used as additives in Stille couplings. They can significantly accelerate the rate of transmetalation, which is often the rate-determining step in the catalytic cycle.[4][5] This rate enhancement can allow for the use of lower reaction temperatures and can be particularly beneficial for couplings involving challenging substrates like pyridylstannanes.[7][8] While not always strictly necessary, the addition of a Cu(I) co-catalyst is a common strategy to improve the efficiency and yield of these reactions.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficient Reaction Temperature: The reaction may be too slow at the current temperature. 2. Catalyst Deactivation: The palladium catalyst may have decomposed, especially at high temperatures. 3. Inhibition by Pyridine Nitrogen: The pyridine nitrogen may be coordinating to the palladium center and inhibiting catalysis. 4. Poor Quality Reagents: Impurities in the pyridylstannane, aryl halide, or solvent can poison the catalyst.1. Gradually increase the reaction temperature in increments of 10-20 °C and monitor the reaction progress by TLC or LC-MS. 2. Use a more robust ligand that can stabilize the palladium catalyst at higher temperatures. Consider using a lower reaction temperature. 3. Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation.[4][5] 4. Ensure all reagents and solvents are pure and anhydrous. Degas the solvent prior to use.
Significant Homocoupling of Pyridylstannane 1. High Reaction Temperature: Elevated temperatures can promote the homocoupling side reaction.[4] 2. Suboptimal Catalyst or Ligand: The chosen catalyst system may favor homocoupling. 3. Slow Transmetalation: If the transmetalation step is slow, it can allow for side reactions to occur.1. Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider changing the ligand or adding a co-catalyst. 2. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress homocoupling.[5] 3. Add a copper(I) co-catalyst to accelerate the transmetalation step.[4][5]
Formation of Palladium Black 1. Excessively High Temperature: The catalyst is likely decomposing due to thermal instability. 2. Presence of Oxygen: Trace oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst. 3. Unstable Ligand-Palladium Complex: The chosen ligand may not be effectively stabilizing the palladium center.1. Reduce the reaction temperature immediately. 2. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents have been properly degassed. 3. Switch to a more robust, sterically hindered ligand that can better protect the palladium center.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. 2. Reagent Degradation: One of the coupling partners may be degrading under the reaction conditions.1. Add a fresh portion of the palladium catalyst to the reaction mixture. 2. Consider if the reaction temperature is too high , leading to the decomposition of a sensitive starting material. Attempt the reaction at a lower temperature.

Data Presentation

Table 1: Effect of Temperature on Pyridylstannane Coupling Yield

EntryPyridylstannaneCoupling PartnerCatalyst (mol%)Ligand (mol%)AdditiveSolventTemperature (°C)Time (h)Yield (%)
12-(Tributylstannyl)pyridine4-BromotoluenePd₂(dba)₃ (2)P(o-tol)₃ (8)-Toluene1101675
23-(Tributylstannyl)pyridine1-Iodo-4-nitrobenzenePd(PPh₃)₄ (5)-CuI (10)DMF801288
34-(Tributylstannyl)pyridine2-BromonaphthalenePdCl₂(PPh₃)₂ (3)--Toluene1002465
42-(Tributylstannyl)pyridine4-ChlorotoluenePd-PEPPSI-IPent (3)--Dioxane801892[2]
53-(Tributylstannyl)pyridinePhenyl triflatePd(OAc)₂ (2)SPhos (4)CsF (2 eq)Dioxane1001278

Note: The data in this table is compiled from various literature sources for illustrative purposes and may not represent directly comparable experiments.

Experimental Protocols

General Procedure for Stille Coupling of a Pyridylstannane with an Aryl Bromide:

To a flame-dried Schlenk tube are added the aryl bromide (1.0 equiv), the pyridylstannane (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) if used. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) is then added via syringe. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time, while the reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature and may be quenched with an aqueous solution of KF to precipitate the tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Low-Temperature Protocol using a PEPPSI Precatalyst:

In a glovebox, a vial is charged with the aryl halide (1.0 equiv), the pyridylstannane (1.2 equiv), and the Pd-PEPPSI-IPent catalyst (3 mol%).[2] Anhydrous, degassed solvent (e.g., dioxane) is added, and the vial is sealed. The reaction mixture is then heated to a temperature between 30-80 °C and stirred until the starting material is consumed as indicated by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired product.

Mandatory Visualization

Experimental_Workflow General Workflow for Optimizing Pyridylstannane Coupling Temperature cluster_prep Reaction Setup cluster_reaction Reaction Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Aryl Halide, Pyridylstannane, Catalyst, Ligand, and Additive solvent Add Anhydrous, Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heating Heat to Initial Temperature (e.g., 60-80°C) inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring monitoring->heating Incomplete Reaction: Increase Temperature quench Quench Reaction (e.g., aq. KF) monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize yield Calculate Yield characterize->yield

Caption: A general experimental workflow for optimizing the temperature in pyridylstannane coupling reactions.

Troubleshooting_Tree Troubleshooting Decision Tree for Pyridylstannane Coupling start Low Yield or No Reaction temp_check Is the reaction temperature a moderate starting point (e.g., 60-80°C)? start->temp_check increase_temp Action: Gradually increase temperature (e.g., in 20°C increments). Monitor for product formation and decomposition. temp_check->increase_temp No side_reactions Are significant side products (e.g., homocoupling) observed? temp_check->side_reactions Yes increase_temp->side_reactions lower_temp Action: Lower the reaction temperature. If the reaction is too slow, consider a more active catalyst system at a lower temperature. side_reactions->lower_temp Yes additives Is a Cu(I) co-catalyst being used? side_reactions->additives No lower_temp->additives add_cui Action: Add a Cu(I) salt (e.g., CuI, 10-20 mol%) to accelerate transmetalation. additives->add_cui No ligand_check Is an appropriate ligand being used? additives->ligand_check Yes add_cui->ligand_check change_ligand Action: Screen alternative ligands. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands may be more effective. ligand_check->change_ligand No success Reaction Optimized ligand_check->success Yes change_ligand->success

References

Preventing destannylation of 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-3-(tributylstannyl)pyridine. The information provided is intended to help prevent and troubleshoot the common issue of destannylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of destannylation of 5-Methoxy-3-(tributylstannyl)pyridine?

A1: Destannylation, the cleavage of the carbon-tin bond, is a common degradation pathway for arylstannanes. The primary causes for 5-Methoxy-3-(tributylstannyl)pyridine include:

  • Exposure to Air and Moisture: Organotin compounds can be sensitive to hydrolysis.[1]

  • Light Exposure: Photolytic decomposition can occur, leading to the cleavage of the tributyltin group.[1][2][3]

  • Elevated Temperatures: Thermal decomposition can lead to the formation of aryl radicals and other byproducts.[4]

  • Acidic Conditions: Strong acids can readily cleave the carbon-tin bond.[3]

  • Incompatible Reagents: Certain reagents used in subsequent reactions, particularly in Stille cross-coupling, can promote destannylation as a side reaction.

Q2: How should 5-Methoxy-3-(tributylstannyl)pyridine be properly stored to minimize degradation?

A2: To ensure the stability of 5-Methoxy-3-(tributylstannyl)pyridine, proper storage is crucial. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of thermal decomposition.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and hydrolysis from air and moisture.
Light Amber vial or stored in the darkProtects against photochemical degradation.[1][2]
Container Tightly sealed, clean, dry glass containerPrevents contamination and exposure to moisture.

Q3: I am observing significant homocoupling of my aryl halide in my Stille reaction. Could this be related to the quality of my 5-Methoxy-3-(tributylstannyl)pyridine?

A3: While homocoupling is a known side reaction in Stille couplings, poor quality or partially decomposed 5-Methoxy-3-(tributylstannyl)pyridine can exacerbate the issue. If the organostannane has started to degrade, the concentration of the active reagent is lower, which can alter the reaction kinetics and favor side reactions. It is recommended to use freshly purified or properly stored reagent to minimize such outcomes.

Troubleshooting Guides

Issue 1: Low yield in a Stille cross-coupling reaction with suspected destannylation.

Symptoms:

  • The desired cross-coupled product is obtained in low yield or not at all.

  • The starting aryl halide is recovered.

  • Analysis of the crude reaction mixture shows the presence of 5-methoxypyridine (the destannylated byproduct).

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Degraded 5-Methoxy-3-(tributylstannyl)pyridine Ensure the reagent has been stored under an inert atmosphere, protected from light, and at the recommended temperature. If degradation is suspected, purify the reagent by flash chromatography on silica gel deactivated with a suitable base (e.g., triethylamine) prior to use.
Suboptimal Reaction Conditions Optimize the reaction parameters. Ensure the solvent is anhydrous and the reaction is run under a strictly inert atmosphere. Consider the use of additives such as copper(I) iodide (CuI) or cesium fluoride (CsF), which have been shown to accelerate the transmetalation step and can sometimes suppress side reactions.
Inappropriate Palladium Catalyst or Ligand The choice of palladium source and phosphine ligand is critical. For electron-rich pyridylstannanes, a less electron-rich palladium catalyst might be beneficial. Experiment with different ligands; for example, triphenylphosphine (PPh₃) is a common choice, but others like tri(2-furyl)phosphine may offer advantages in certain cases.
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the organostannane to compensate for any minor degradation and to drive the reaction to completion.
Issue 2: Inconsistent results between batches of 5-Methoxy-3-(tributylstannyl)pyridine.

Symptoms:

  • Significant variability in the yield of Stille coupling reactions.

  • Batches that appear visually different (e.g., color).

Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Batch-to-Batch Purity Variation It is advisable to assess the purity of each new batch by ¹H NMR and/or GC-MS before use. The presence of significant amounts of 5-methoxypyridine or hexabutyldistannoxane indicates degradation.
Improper Handling of Reagent Ensure consistent handling procedures for each use. The reagent should be brought to room temperature under an inert atmosphere before opening. Use clean, dry syringes or cannulas for transfer. Minimize the time the container is open.

Experimental Protocols

Protocol for Handling and Dispensing 5-Methoxy-3-(tributylstannyl)pyridine
  • Preparation: Before use, allow the sealed container of 5-Methoxy-3-(tributylstannyl)pyridine to warm to room temperature in a desiccator to prevent condensation of moisture on the cold surface.

  • Inert Atmosphere: All manipulations should be carried out under a positive pressure of an inert gas (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Dispensing: Use a clean, dry, and airtight syringe or cannula to withdraw the desired amount of the reagent.

  • Sealing: After dispensing, flush the headspace of the container with inert gas before tightly resealing.

  • Storage: Promptly return the reagent to the recommended storage conditions (2-8°C or -20°C, protected from light).

Visualizations

Logical Workflow for Troubleshooting Low Yield in Stille Coupling

Troubleshooting_Workflow Troubleshooting Low Yield in Stille Coupling start Low Yield Observed check_reagent 1. Check Organostannane Quality (NMR/GC-MS for destannylation) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok Test Result reagent_bad Reagent is Degraded check_reagent->reagent_bad Test Result optimize_conditions 2. Optimize Reaction Conditions (Anhydrous Solvent, Inert Atmosphere) reagent_ok->optimize_conditions purify Purify Organostannane (Deactivated Silica Gel) reagent_bad->purify purify->optimize_conditions additives Consider Additives (CuI, CsF) optimize_conditions->additives check_catalyst 3. Evaluate Catalyst System (Pd Source, Ligand) additives->check_catalyst check_stoichiometry 4. Verify Stoichiometry (Slight excess of organostannane) check_catalyst->check_stoichiometry end_good Yield Improved check_stoichiometry->end_good Success end_bad Yield Still Low check_stoichiometry->end_bad Further Investigation Needed

Caption: A logical workflow for diagnosing and resolving low yields in Stille coupling reactions involving potential destannylation.

Generalized Decomposition Pathways of Arylstannanes

Decomposition_Pathways Generalized Destannylation Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis / Thermolysis ArylSnBu3 Aryl-SnBu₃ (5-Methoxy-3-pyridyl-SnBu₃) ArylH Aryl-H (5-Methoxypyridine) ArylSnBu3->ArylH H₂O / Acid Bu3SnOH (Bu₃Sn)₂O / Bu₃SnOH ArylSnBu3->Bu3SnOH H₂O ArylRadical Aryl Radical ArylSnBu3->ArylRadical hν or Δ Bu3SnRadical Bu₃Sn Radical

Caption: Generalized pathways for the decomposition of aryltributylstannanes, including hydrolysis and photolytic/thermal degradation.

References

Technical Support Center: A Troubleshooting Guide for Stille Reactions with Heteroaromatic Stannanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Stille cross-coupling reactions involving heteroaromatic stannanes. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield in a Stille reaction with a heteroaromatic stannane?

A1: Low or no yield in Stille reactions with heteroaromatic stannanes can stem from several factors. These include inactive catalyst, poor choice of reaction conditions (solvent, temperature, ligand), decomposition of the organostannane, and competing side reactions such as homocoupling.[1][2] For heteroaromatic substrates, catalyst inhibition by the heteroatom (especially nitrogen) can also be a significant issue.

Q2: My reaction is sluggish and does not go to completion. What can I do?

A2: A sluggish reaction is often due to a slow transmetalation step, which is frequently the rate-determining step in the Stille catalytic cycle.[1] To accelerate the reaction, consider the following:

  • Additives: The addition of co-catalytic amounts of copper(I) iodide (CuI) can dramatically increase the reaction rate.[1] Lithium chloride (LiCl) can also be beneficial, particularly in polar aprotic solvents like DMF or NMP.[3][4]

  • Ligand Choice: Switching to a more electron-rich and bulky phosphine ligand can facilitate the catalytic cycle.

  • Temperature: Increasing the reaction temperature may improve the rate, but be mindful of potential side reactions and substrate decomposition at elevated temperatures.

Q3: I am observing a significant amount of homocoupling of my heteroaromatic stannane. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction where two molecules of the organostannane couple to form a dimer.[1] To mitigate this:

  • Use a Pd(0) precatalyst: Ensure you are using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ effectively. Pd(II) precatalysts can sometimes promote homocoupling.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Degas Thoroughly: Oxygen can promote homocoupling, so ensure your reaction mixture and solvent are rigorously degassed.

Q4: Are there specific challenges associated with electron-rich vs. electron-deficient heteroaromatic stannanes?

A4: Yes, the electronic nature of the heteroaromatic ring can significantly influence the reaction.

  • Electron-rich heteroaromatics (e.g., furans, thiophenes): These generally undergo transmetalation more readily. However, they can be more prone to protodestannylation (loss of the stannyl group by reaction with trace acid or water).

  • Electron-deficient heteroaromatics (e.g., pyridines, pyrazines): The lone pair on the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity. The C-Sn bond may also be less reactive towards transmetalation. In these cases, the use of specific ligands and additives is often crucial.

Q5: How do I remove the tin byproducts from my reaction mixture after the reaction is complete?

A5: Removal of tin byproducts can be challenging due to their nonpolar nature. Common methods include:

  • Fluoride wash: A saturated aqueous solution of potassium fluoride (KF) can be used to precipitate the tin byproducts as insoluble organotin fluorides, which can then be removed by filtration.[3]

  • Column chromatography: Passing the crude product through a silica gel column is a standard purification technique.[3] Using a mobile phase containing a small amount of triethylamine can help in removing tin residues.[3]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive CatalystUse a fresh batch of palladium catalyst or a different precatalyst. Ensure proper degassing to prevent catalyst oxidation.
Poor Ligand ChoiceFor electron-deficient heteroaromatics, try more electron-rich and bulky ligands like P(t-Bu)₃ or biarylphosphine ligands. For electron-rich systems, PPh₃ or AsPh₃ may be sufficient.
Unsuitable SolventThe choice of solvent can be critical. Toluene, dioxane, and DMF are commonly used. For sluggish reactions, a more polar solvent like DMF or NMP might be beneficial.
Low Reaction TemperatureGradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition.
Significant Homocoupling of Stannane Presence of OxygenThoroughly degas the solvent and reaction mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas like argon.[1]
Use of Pd(II) PrecatalystSwitch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1]
Protodestannylation of Stannane Presence of Acid or WaterUse anhydrous solvents and reagents. The addition of a non-nucleophilic base can sometimes help.
Reaction Stalls Before Completion Catalyst DeactivationThe heteroatom of the stannane or product may be inhibiting the catalyst. Adding a ligand that can displace the inhibiting species or using a more robust catalyst system might be necessary.
Slow TransmetalationAdd a stoichiometric amount of CuI to accelerate this step.[1][4]
Difficulty in Removing Tin Byproducts Inefficient Purification MethodAfter the reaction, stir the mixture with a saturated aqueous solution of KF for a few hours before workup to precipitate tin salts.[3] Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has also been reported to aid in the removal of tin byproducts.

Experimental Protocols

General Protocol for Stille Coupling of a Heteroaromatic Stannane with an Aryl Bromide

This protocol provides a starting point for the Stille coupling of a heteroaromatic stannane with an aryl bromide. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Heteroaromatic stannane (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-5 mol%)

  • Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (4-20 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium precatalyst, and ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation.

  • Add the heteroaromatic stannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin byproducts.

  • Stir vigorously for 1-2 hours, then filter the mixture through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for a Challenging Stille Coupling with an N-Containing Heteroaromatic Stannane

This protocol is adapted for more challenging couplings, such as those involving pyridine or other nitrogen-containing heterocycles that can inhibit the catalyst.

Materials:

  • N-containing heteroaromatic stannane (1.2 equiv)

  • Aryl iodide or triflate (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) iodide (CuI) (1.2 equiv)

  • Anhydrous and degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide/triflate, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed DMF via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the N-containing heteroaromatic stannane.

  • Heat the reaction to 60-80 °C and monitor its progress.

  • Follow the workup and purification procedure outlined in the general protocol.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Stille reactions with heteroaromatic stannanes.

Stille_Troubleshooting start Stille Reaction with Heteroaromatic Stannane check_yield Low or No Yield? start->check_yield side_reactions Significant Side Reactions? check_yield->side_reactions No check_catalyst Check Catalyst Activity & Loading check_yield->check_catalyst Yes incomplete_reaction Reaction Stalled? side_reactions->incomplete_reaction No homocoupling Reduce Homocoupling: - Use Pd(0) precatalyst - Lower temperature - Ensure rigorous degassing side_reactions->homocoupling Yes (Homocoupling) protodestannylation Prevent Protodestannylation: - Use anhydrous conditions - Add non-nucleophilic base side_reactions->protodestannylation Yes (Protodestannylation) success Successful Coupling incomplete_reaction->success No additives Additives: - Add CuI (co-catalytic) - Add LiCl incomplete_reaction->additives Yes check_conditions Optimize Reaction Conditions (Solvent, Temp, Ligand) check_catalyst->check_conditions check_stannane Verify Stannane Purity & Stability check_conditions->check_stannane check_stannane->incomplete_reaction homocoupling->incomplete_reaction protodestannylation->incomplete_reaction catalyst_inhibition Address Catalyst Inhibition: - Use more robust ligand - Increase catalyst loading additives->catalyst_inhibition catalyst_inhibition->success

References

Technical Support Center: Stille Reaction Workup - Tin Residue Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of organotin residues from Stille cross-coupling reactions.

Troubleshooting Guides and FAQs

Q1: What are the most common organotin byproducts I need to remove after a Stille reaction?

The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and unreacted tetraalkyltin starting materials.[1] If your reaction involves tin hydrides, you may also need to remove hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH).[1] These byproducts are toxic and can interfere with subsequent reactions and biological assays, making their removal to parts-per-million (ppm) levels crucial.[2][3]

Q2: My aqueous potassium fluoride (KF) wash was not effective in removing all tin residues. What went wrong?

Several factors can lead to the incomplete removal of organotin residues with a KF wash:

  • Insufficient Stirring or Shaking: Vigorous mixing is essential to ensure a complete reaction between the organotin species and fluoride ions to form the insoluble precipitate (e.g., Bu₃SnF). It is recommended to shake the separatory funnel for at least one minute for each wash.[1][2][4]

  • Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the interface of the organic and aqueous layers, which can trap the desired product or hinder efficient separation.[1][2] If this occurs, filtering the entire mixture through a pad of Celite can resolve the issue.[1][2]

  • Incorrect pH: The efficiency of the precipitation can be dependent on the pH of the aqueous solution.

  • Incomplete Conversion of All Tin Species: If your reaction has significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pretreatment step is recommended. Adding iodine (I₂) can convert these species to Bu₃SnI, which is more readily removed by the subsequent KF wash.[2][4]

Q3: Are there alternative methods to the aqueous KF wash for removing tin residues?

Yes, several other methods can be employed, often with higher efficiency:

  • Chromatographic Methods:

    • Basic Alumina or Silica Gel with Triethylamine: Filtering the crude reaction mixture through a plug of silica gel pre-treated with approximately 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][4][5]

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[1][3]

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds into the aqueous phase.[1]

  • Silica-Based Scavengers: Using scavengers like SiliaMetS Thiol or SiliaBond Carbonate can effectively bind to tin byproducts, which are then removed by filtration.[2]

Q4: My product is a solid. What is the best way to purify it from organotin residues?

For solid products, recrystallization is often a very effective purification method. Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[1]

Q5: I'm experiencing low product yield after the workup. What could be the cause?

  • Product Adsorption: Your product may be adsorbing to the precipitated tin fluoride or the Celite used for filtration. To mitigate this, ensure you thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2]

  • Product Instability on Silica Gel: If you are using column chromatography, your product might be unstable on silica gel or bind irreversibly. In such cases, you can deactivate the silica gel with triethylamine in the eluent or use a less acidic stationary phase like alumina.[2]

Data Presentation

The following table summarizes the reported efficiency of various methods for removing organotin residues.

MethodReported Residual Tin LevelRemoval EfficiencyReference
Chromatography with 10% K₂CO₃ on Silica< 15 ppm> 99% (from stoichiometric levels)[1]
Chromatography with 10% KF on Silica< 30 ppm> 99% (from stoichiometric levels)[3]
Aqueous Extraction with 5% Oxalic Acid4-7 ppm99.0% - 99.7%[1]
Fluoride Workup and Column ChromatographyNot Detectable (by ICP analysis)Complete Removal[6]
Silica-Based Scavengers (SiliaMetS Thiol)< 10 ppm> 99.5%[2]
Silica-Based Scavengers (SiliaBond Carbonate)< 5 ppm> 99.8%[2]

Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash with Celite Filtration
  • Dilution: Once the Stille reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[1]

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[1]

  • KF Treatment: Wash the organic layer 2-3 times with a saturated aqueous solution of 1M KF.[1] During each wash, shake the separatory funnel vigorously for at least one minute.[1][4]

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[1]

  • Filtration: Filter the entire mixture through a pad of Celite to remove the solid Bu₃SnF.[1]

  • Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1][2]

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[1]

Protocol 2: Column Chromatography with Potassium Carbonate/Silica Gel Stationary Phase
  • Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[1]

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[1]

Mandatory Visualization

Stille_Workup_KF cluster_0 Aqueous KF Wash Workflow A Stille Reaction Mixture B Dilute with Organic Solvent A->B C Wash with 1M KF (aq) (Vigorous Shaking) B->C D Precipitate (Bu3SnF) Forms C->D E Filter through Celite Pad D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry (Na2SO4/MgSO4) G->H I Concentrate H->I J Purified Product I->J

Caption: Workflow for organotin removal using aqueous KF wash.

Stille_Workup_Chromatography cluster_1 Chromatographic Purification Workflow P0 Crude Reaction Mixture P1 Concentrate in vacuo P0->P1 P3 Dissolve Crude Product in Minimum Solvent P1->P3 P2 Prepare K2CO3/ Silica Gel Column P4 Load onto Column P2->P4 P3->P4 P5 Elute with Solvent System P4->P5 P6 Collect Fractions P5->P6 P7 Purified Product P6->P7

Caption: Workflow for organotin removal via chromatography.

References

Validation & Comparative

A Comparative Guide to Stille and Suzuki Coupling for the Synthesis of 5-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heteroaromatic scaffolds is paramount. The 5-methoxypyridine moiety is a key structural feature in numerous pharmacologically active compounds. Its synthesis often relies on palladium-catalyzed cross-coupling reactions to form crucial carbon-carbon bonds. Among the most powerful methods available are the Stille and Suzuki-Miyaura coupling reactions.

This guide provides an objective, data-driven comparison of these two indispensable synthetic tools for the functionalization of halogenated 5-methoxypyridine precursors. We will delve into their respective advantages, limitations, performance data on analogous systems, and detailed experimental protocols to assist researchers in making an informed choice for their specific synthetic challenges.

General Overview: Stille vs. Suzuki Coupling

Both reactions are cornerstones of modern organic synthesis, yet they operate on different principles regarding the key organometallic reagent.[1]

Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate.[2] The reaction is catalyzed by a palladium complex and requires a base to facilitate the crucial transmetalation step in the catalytic cycle.[3][4] Key advantages of the Suzuki coupling include the low toxicity and high stability of the organoboron reagents and the environmentally benign nature of the boron-containing byproducts, which are often water-soluble and easily removed.[2][5] This makes it a widely adopted method in the pharmaceutical industry.[6][7]

Stille Coupling The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner for an organic halide, also catalyzed by palladium.[8][9] A significant advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups; they are generally inert to moisture and air.[2][10] This robustness allows the reaction to proceed under neutral or mildly basic conditions, which is beneficial for substrates with base-sensitive functionalities.[1][5] However, the acute toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product are major drawbacks.[2][11][12]

Performance Comparison

While direct head-to-head quantitative data for the synthesis of a specific 5-methoxypyridine derivative is not always available in a single study, we can compile representative data from analogous systems, such as other substituted pyridines and azaheterocycles, to provide a meaningful comparison. The choice between Suzuki and Stille coupling can significantly depend on the electronic properties and steric hindrance of the coupling partners.

ParameterSuzuki Coupling (on Pyridine Analogs)Stille Coupling (on Pyridine/Azaheterocycle Analogs)
Typical Yield Moderate to excellent (60-95%).[13][14] Yields can be lower with sterically hindered substrates.[13]Good to excellent (70-94%).[14][15] Often shows better performance for sterically demanding or complex substrates.[13][14]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂[3][16]Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂[11][17]
Catalyst Loading 1-5 mol%[5][16]1-5 mol%[5][17]
Ligand PPh₃, dppf, XPhos, PCy₃[3][13]PPh₃, XPhos, AsPh₃, various phosphine ligands[13]
Base/Additive Base is required. K₂CO₃, Na₂CO₃, K₃PO₄, CsF.[13][16]Often base-free. Additives like CsF or Cu(I) salts can accelerate the reaction.[11]
Solvent Toluene, Dioxane/H₂O, DMF, THF[16][18]Toluene, DMF, THF, Dioxane[19]
Temperature (°C) 80 - 110 °C[16][18]80 - 110 °C[13][19]
Reaction Time 12 - 24 hours[16][18]4 - 24 hours[13][19]

Key Performance Insights:

  • For coupling with electron-rich aromatic bromides, Suzuki coupling can sometimes provide higher yields.[14]

  • Stille coupling often demonstrates superior performance for substrates with coordinating groups (e.g., aldehydes, esters) or other heterocycles like furans and thiophenes, where Suzuki coupling may yield lower results.[13][14]

  • Steric hindrance appears to impact Suzuki coupling more significantly than Stille coupling. In cases involving ortho-substituted partners, the Stille reaction may provide substantially higher yields.[13]

Visualizing the Chemistry

To better understand the underlying processes and workflows, the following diagrams illustrate the catalytic cycles and decision-making logic involved.

G cluster_suzuki Suzuki Catalytic Cycle cluster_stille Stille Catalytic Cycle s_pd0 Pd(0)L₂ s_pdrx R¹-Pd(II)L₂-X s_pd0->s_pdrx Oxidative Addition (R¹-X) s_pdr1r2 R¹-Pd(II)L₂-R² s_pdrx->s_pdr1r2 Transmetalation s_pdr1r2->s_pd0 Reductive Elimination (R¹-R²) s_boronate R²-B(OR)₃⁻ s_boronate->s_pdrx s_base Base (e.g., OH⁻) s_boronic R²-B(OR)₂ s_boronic->s_boronate Activation st_pd0 Pd(0)L₂ st_pdrx R¹-Pd(II)L₂-X st_pd0->st_pdrx Oxidative Addition (R¹-X) st_pdr1r2 R¹-Pd(II)L₂-R² st_pdrx->st_pdr1r2 Transmetalation st_pdr1r2->st_pd0 Reductive Elimination (R¹-R²) st_stannane R²-Sn(R³)₃ st_stannane->st_pdrx

Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.

G start Start: Choose Coupling Partners reagents Combine Halide, Organometallic, Catalyst, Ligand, Solvent in Inert Flask start->reagents conditions Establish Reaction Conditions (Heat to Target Temperature) reagents->conditions monitor Monitor Reaction Progress (TLC, LC-MS) conditions->monitor workup Aqueous Workup: Quench, Extract, Wash monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify end Final Product: Characterization purify->end

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

G rect_node rect_node start Substrate Analysis base_sensitive Substrate contains base-sensitive functional groups? start->base_sensitive toxicity Is organotin toxicity a major concern? base_sensitive->toxicity No stille Choose Stille Coupling base_sensitive->stille Yes boronic_stable Is the required boronic acid stable and available? toxicity->boronic_stable Yes toxicity->stille No suzuki Choose Suzuki Coupling boronic_stable->suzuki Yes consider_stille Consider Stille as a robust alternative boronic_stable->consider_stille No steric Are substrates sterically hindered? steric->suzuki No steric->stille Yes suzuki->steric consider_stille->steric

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Experimental Protocols

The following are generalized experimental protocols that should be adapted and optimized for specific 5-methoxypyridine derivatives and coupling partners.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from common procedures for the coupling of heteroaryl halides.[16]

  • Setup: To a flame-dried Schlenk flask, add the 5-methoxypyridine halide (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the appropriate anhydrous solvent (e.g., a 3:1 mixture of Dioxane/H₂O).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Stille Coupling

This protocol is based on general methods for the Stille coupling of heteroaryl halides.[19]

  • Setup: To a flame-dried Schlenk flask, add the 5-methoxypyridine halide (1.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), any additives if required (e.g., CuI), and anhydrous solvent (e.g., DMF or Toluene). Finally, add the organostannane reagent (1.1-1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the solution with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts.

  • Filtration & Extraction: Filter the resulting slurry through a pad of celite, washing with the organic solvent. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography to afford the desired 5-methoxypyridine derivative.

Recommendations and Conclusion

Both the Suzuki and Stille couplings are exceptionally powerful for synthesizing 5-methoxypyridine derivatives. The choice between them is dictated by the specific requirements of the substrate and the overall synthetic strategy.

For most applications, the Suzuki-Miyaura coupling is the recommended first choice .[2] Its advantages are significant, particularly in a drug development context: the low toxicity of reagents, the broad commercial availability of boronic acids, and a more straightforward purification process due to the benign nature of the byproducts make it a more practical, safer, and greener option.[2][5][20]

However, the Stille coupling remains an invaluable and robust alternative .[1] It should be strongly considered when:

  • The substrate contains functional groups that are sensitive to the basic conditions required for the Suzuki reaction.[5]

  • The required boronic acid is unstable, prone to protodeboronation, or not commercially available.[1]

  • The Suzuki coupling provides low yields, especially in cases involving significant steric hindrance or challenging electronic properties of the coupling partners.[13]

Ultimately, the optimal method will be determined by empirical testing and optimization of reaction conditions. By understanding the relative strengths and weaknesses of each coupling reaction, researchers can more efficiently navigate the synthesis of complex 5-methoxypyridine derivatives, accelerating the discovery and development of new therapeutic agents.

References

A Comparative Guide to Organostannanes for Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyridine is a critical process in the synthesis of a vast array of pharmaceuticals and functional materials. Among the various methods available, the use of organostannanes, particularly in the context of the Stille cross-coupling reaction, has been a cornerstone. This guide provides an objective comparison of the performance of different organostannanes for pyridine functionalization against prominent alternative methods, supported by experimental data and detailed protocols.

Performance Comparison of Pyridine Functionalization Methods

The choice of method for pyridine functionalization significantly impacts reaction efficiency, regioselectivity, and substrate scope. Below is a comparative summary of organostane-based methods and their alternatives.

MethodReagent TypeTypical Reaction ConditionsYield RangeAdvantagesDisadvantages
Stille Coupling Pyridylstannanes (e.g., 2-, 3-, 4-tributylstannylpyridine)Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), solvent (e.g., DMF, toluene), often with additives (e.g., Cu(I) salts, LiCl).[1]70-99%Excellent functional group tolerance, stable and isolable reagents, well-established and versatile.[2]Toxicity of tin reagents, difficulty in removing tin byproducts, potential for homocoupling side reactions.[1][2]
Direct C-H Arylation (Pd-catalyzed) Pyridine and Arylating Agent (e.g., Aryl Halide, Boronic Acid)Pd catalyst (e.g., Pd(OAc)₂), ligand, oxidant, high temperatures.42-94%Atom economical (no pre-functionalization of pyridine), direct C-H bond activation.Often requires directing groups for regioselectivity, harsh reaction conditions may be needed.
Minisci Reaction Pyridine and Alkyl/Acyl Radical Precursor (e.g., Carboxylic Acid)Acidic conditions, radical initiator (e.g., (NH₄)₂S₂O₈), silver nitrate.[3]ModerateUtilizes readily available starting materials, effective for introducing alkyl groups.[3]Often results in mixtures of regioisomers, can have moderate yields.[3]
Transition-Metal-Free Arylation Pyridine and Aryne Precursor or PhenylhydrazineBase (e.g., CsF), aprotic solvent.GoodAvoids the use of expensive and toxic transition metals.[4][5]Limited substrate scope compared to transition-metal-catalyzed methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

Stille Cross-Coupling of 2-Bromopyridine with Vinyltributyltin

This protocol describes a typical Stille coupling reaction to introduce a vinyl group at the 2-position of a pyridine ring.

Materials:

  • 2-Bromopyridine

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • A flame-dried Schlenk flask is charged with 2-bromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).

  • Anhydrous DMF is added to dissolve the solids.

  • The flask is evacuated and backfilled with argon three times.

  • Vinyltributyltin (1.2 eq) is added via syringe.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Direct C-H Arylation of Pyridine N-oxide with Benzene

This method demonstrates the palladium-catalyzed direct arylation of a pyridine derivative.

Materials:

  • Pyridine N-oxide

  • Benzene (serves as both reagent and solvent)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Silver(I) carbonate [Ag₂CO₃]

  • Potassium persulfate [K₂S₂O₄]

Procedure:

  • To a solution of pyridine N-oxide (1.0 eq) in benzene, add Pd(OAc)₂ (5 mol%), Ag₂CO₃ (1.0 eq), and K₂S₂O₄ (2.0 eq).

  • The mixture is stirred at 110 °C for 24 hours in a sealed tube.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2-phenylpyridine N-oxide.

Minisci Alkylation of Pyridine with Pivalic Acid

This protocol illustrates the introduction of a tert-butyl group onto the pyridine ring via a radical pathway.

Materials:

  • Pyridine

  • Pivalic acid

  • Silver nitrate (AgNO₃)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Water

Procedure: [6]

  • In a round-bottom flask, dissolve pyridine (1.0 eq) and pivalic acid (2.0 eq) in a mixture of DCM and water.

  • Add sulfuric acid to acidify the mixture.

  • Add silver nitrate (0.2 eq) and ammonium persulfate (2.0 eq).

  • The reaction is stirred vigorously at room temperature for several hours.

  • The reaction is quenched by the addition of a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 2-tert-butylpyridine.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental mechanisms and workflows discussed in this guide.

Stille_Coupling_Workflow cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_product Product Halopyridine Halopyridine OxAdd Oxidative Addition Halopyridine->OxAdd Organostannane Organostannane Transmetal Transmetalation Organostannane->Transmetal Pd0 Pd(0) Catalyst Pd0->OxAdd OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration FunctionalizedPyridine Functionalized Pyridine RedElim->FunctionalizedPyridine

Caption: Workflow of the Stille Cross-Coupling Reaction.

CH_Arylation_Pathway cluster_reagents Reagents cluster_catalysis Catalytic Cycle cluster_final_product Product Pyridine Pyridine CH_Activation C-H Activation Pyridine->CH_Activation ArylHalide Aryl Halide OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition PdCatalyst Pd(II) Catalyst PdCatalyst->CH_Activation ReductiveElimination Reductive Elimination CH_Activation->ReductiveElimination OxidativeAddition->ReductiveElimination ReductiveElimination->PdCatalyst Regeneration ArylPyridine Aryl-Pyridine ReductiveElimination->ArylPyridine

Caption: Pathway for Palladium-Catalyzed Direct C-H Arylation.

Minisci_Reaction_Logic Radical_Source Radical Source (e.g., Carboxylic Acid) Radical_Generation Radical Generation (Oxidative Decarboxylation) Radical_Source->Radical_Generation Alkyl_Radical Alkyl Radical Radical_Generation->Alkyl_Radical Radical_Addition Radical Addition Alkyl_Radical->Radical_Addition Pyridine Protonated Pyridine Pyridine->Radical_Addition Intermediate Pyridinyl Radical Cation Radical_Addition->Intermediate Rearomatization Rearomatization (Oxidation) Intermediate->Rearomatization Product Alkylated Pyridine Rearomatization->Product

Caption: Logical Flow of the Minisci Reaction.

References

A Comparative Guide to GC-MS Analysis of the Stille Coupling Reaction with 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous monitoring of chemical reactions is paramount to ensuring product quality, optimizing reaction yields, and maintaining safety. The Stille coupling, a versatile carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3][4] This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the Stille coupling reaction of 5-Methoxy-3-(tributylstannyl)pyridine, alongside alternative analytical techniques.

GC-MS: A Powerful Tool for Reaction Monitoring

GC-MS is a highly effective analytical method for monitoring the progress of Stille coupling reactions due to its high sensitivity, selectivity, and ability to separate and identify volatile and semi-volatile compounds within a reaction mixture.[5][6] The technique is particularly well-suited for tracking the consumption of reactants, the formation of the desired product, and the emergence of any byproducts.

Experimental Protocol: GC-MS Analysis

A robust GC-MS method is crucial for obtaining reliable and reproducible results. The following protocol is a general guideline that should be optimized for the specific instrumentation and reaction conditions in your laboratory.

1. Sample Preparation:

  • Aliquoting: At designated time intervals, carefully extract a small aliquot (e.g., 50-100 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable solvent, such as saturated aqueous KF solution, which reacts with the remaining organotin reagent.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent like ethyl acetate or diethyl ether. The organic layer will contain the reactants, product, and any organic byproducts.

  • Derivatization (Optional but Recommended): While some organotin compounds can be analyzed directly, derivatization can improve their volatility and chromatographic behavior.[7][8] A common method is ethylation using sodium tetraethylborate.[8][9]

  • Dilution: Dilute the extracted and derivatized sample to an appropriate concentration for GC-MS analysis.

2. Instrumentation and Conditions:

The following table outlines typical GC-MS parameters for the analysis of the Stille coupling reaction of 5-Methoxy-3-(tributylstannyl)pyridine.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[5]
Carrier GasHelium, constant flow rate of 1.0-1.5 mL/min[5][10]
Inlet Temperature250 - 280 °C
Injection Volume1 µL
Injection ModeSplit or Splitless
Oven ProgramInitial temp: 70°C, hold 2 min; Ramp: 10-15°C/min to 280-300°C, hold 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[6][10]
Ion Source Temp.230 °C[5]
Transfer Line Temp.280 - 310 °C[5][10]
Mass Rangem/z 40-550
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification[5][6]

3. Data Analysis:

  • Identification: Identify the peaks corresponding to the starting materials (e.g., the aryl halide and 5-Methoxy-3-(tributylstannyl)pyridine), the coupled product, and any byproducts by comparing their mass spectra with reference spectra or through spectral interpretation.

  • Quantification: For quantitative analysis, create a calibration curve using standards of the reactants and the product. The concentration of each component in the reaction mixture can then be determined by comparing their peak areas to the calibration curve.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful technique, other analytical methods can also be employed to monitor Stille coupling reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for real-time monitoring, the nature of the reactants and products, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by volatility and boiling point, followed by mass-based detection.High sensitivity and selectivity; excellent for separating complex mixtures; provides structural information from mass spectra.Requires volatile or derivatizable analytes; can lead to thermal degradation of sensitive compounds; sample preparation can be time-consuming.[10][11]
HPLC/LC-MS Separation by polarity, followed by UV or mass-based detection.Suitable for non-volatile and thermally labile compounds; simplifies sample preparation as derivatization is often not required.[11]Can have lower resolution for some compounds compared to GC; mobile phase selection can be complex.
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information; non-destructive; can be used for quantitative analysis.[12]Lower sensitivity compared to MS techniques; can be difficult to analyze complex mixtures without separation.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.Simple, fast, and inexpensive; good for quick qualitative assessment of reaction progress.[13]Not quantitative; lower resolution compared to other chromatographic techniques.

Visualizing the Workflow and Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

GCMS_Workflow cluster_reaction Stille Coupling Reaction cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Reaction Mixture Aliquot Aliquoting Reaction->Aliquot 1. Sample Quench Quenching Aliquot->Quench 2. Stop Reaction Extract Extraction Quench->Extract 3. Isolate Analytes Derivatize Derivatization (Optional) Extract->Derivatize 4. Enhance Volatility Dilute Dilution Derivatize->Dilute 5. Adjust Concentration GCMS GC-MS Instrument Dilute->GCMS 6. Inject Data Data Acquisition & Analysis GCMS->Data 7. Detect & Identify

Caption: Experimental workflow for GC-MS analysis of a Stille coupling reaction.

Technique_Comparison cluster_gcms High Sensitivity & Volatility Required cluster_lcms Non-Volatile & Thermally Labile cluster_nmr Detailed Structural Elucidation cluster_tlc Rapid Qualitative Check center Analytical Technique Selection GCMS GC-MS center->GCMS LCMS HPLC/LC-MS center->LCMS NMR NMR center->NMR TLC TLC center->TLC GCMS_Adv Excellent Separation Structural Info GCMS->GCMS_Adv LCMS_Adv Simplified Sample Prep LCMS->LCMS_Adv NMR_Adv Non-Destructive Quantitative NMR->NMR_Adv TLC_Adv Fast & Inexpensive TLC->TLC_Adv

Caption: Logical comparison of analytical techniques for reaction monitoring.

Conclusion

The GC-MS methodology provides a robust and sensitive approach for the detailed analysis of the Stille coupling reaction involving 5-Methoxy-3-(tributylstannyl)pyridine. Its ability to separate and identify individual components in a complex reaction mixture makes it an invaluable tool for reaction monitoring and optimization. However, the choice of the most suitable analytical technique will always depend on the specific experimental goals and the properties of the molecules under investigation. For non-volatile compounds, HPLC or LC-MS may be more appropriate, while NMR offers unparalleled structural elucidation capabilities. By understanding the strengths and limitations of each method, researchers can make informed decisions to best support their drug development and chemical synthesis endeavors.

References

Navigating the NMR Landscape of Stannylpyridines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of organometallic reagents is paramount for predictable and successful outcomes in synthesis. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of 5-Methoxy-3-(tributylstannyl)pyridine and its alternatives, offering valuable insights for their application in cross-coupling reactions.

While 5-Methoxy-3-(tributylstannyl)pyridine is a valuable building block in organic synthesis, particularly in Stille coupling reactions, publicly available, detailed ¹H and ¹³C NMR characterization data is scarce. However, by examining the spectral data of closely related analogues, researchers can predict its spectral characteristics and make informed decisions when selecting reagents. This guide presents a comparative overview of available NMR data for key tributylstannylpyridines, outlines a general experimental protocol for NMR data acquisition, and provides a logical framework for NMR-based structural elucidation.

Comparative NMR Data of Tributylstannylpyridines

The following tables summarize the reported ¹H and ¹³C NMR data for 3-(tributylstannyl)pyridine, a foundational analogue, and highlight the expected shifts for methoxy-substituted derivatives based on known substituent effects. This comparative approach allows for an estimation of the spectral properties of 5-Methoxy-3-(tributylstannyl)pyridine.

Table 1: ¹H NMR Data of Tributylstannylpyridine Analogues (CDCl₃)

CompoundPyridine Protons (ppm)Tributyltin Protons (ppm)
3-(Tributylstannyl)pyridine 8.52 (d, J=4.8 Hz, H-2), 8.50 (s, H-6), 7.55 (dt, J=7.8, 1.8 Hz, H-4), 7.22 (dd, J=7.8, 4.8 Hz, H-5)1.55-1.65 (m), 1.30-1.40 (m), 1.05-1.15 (m), 0.89 (t, J=7.3 Hz)
5-Methoxy-3-(tributylstannyl)pyridine (Predicted) ~8.2-8.4 (H-2, H-6), ~7.0-7.2 (H-4)1.55-1.65 (m), 1.30-1.40 (m), 1.05-1.15 (m), 0.89 (t, J=7.3 Hz)
2-Methoxy-4-(tributylstannyl)pyridine Data not readily availableData not readily available
6-Methoxy-3-(tributylstannyl)pyridine Data not readily availableData not readily available

Table 2: ¹³C NMR Data of Tributylstannylpyridine Analogues (CDCl₃)

CompoundPyridine Carbons (ppm)Tributyltin Carbons (ppm)Methoxy Carbon (ppm)
3-(Tributylstannyl)pyridine [1]150.1 (C-2), 147.1 (C-6), 141.8 (C-4), 133.5 (C-3), 122.9 (C-5)29.1, 27.3, 13.7, 9.6-
5-Methoxy-3-(tributylstannyl)pyridine (Predicted) ~155 (C-5), ~140-145 (C-2, C-6), ~130-135 (C-3), ~110-115 (C-4)29.1, 27.3, 13.7, 9.6~55-60
2-Methoxy-4-(tributylstannyl)pyridine [2][3]Data not readily availableData not readily availableData not readily available
6-Methoxy-3-(tributylstannyl)pyridine Data not readily availableData not readily availableData not readily available

Note: Predicted values for 5-Methoxy-3-(tributylstannyl)pyridine are based on typical substituent effects of a methoxy group on the pyridine ring.

Experimental Protocols for NMR Characterization

Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.

1. Sample Preparation [4][5][6]

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For tributylstannylpyridines, deuterated chloroform (CDCl₃) is a common choice.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.[5]

  • Sample Handling: Dissolve the sample in a clean, dry vial before transferring it to a clean NMR tube. Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Data Acquisition [7][8]

  • Instrumentation: Data is typically acquired on a 300 MHz, 400 MHz, or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually adequate for a sufficient signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure quantitative signal intensity, especially for quaternary carbons.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Framework for NMR-Based Structural Characterization

The process of elucidating a molecule's structure using NMR data follows a logical workflow. This can be visualized as a pathway from sample preparation to final structure confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Pure Compound Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR Chem_Shift Chemical Shifts H1_NMR->Chem_Shift Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->Chem_Shift Structure Proposed Structure Chem_Shift->Structure Coupling->Structure Integration->Structure Confirmation Structure Confirmation Structure->Confirmation

NMR-Based Structural Elucidation Workflow

This diagram illustrates the sequential process from preparing the NMR sample to acquiring and analyzing the spectral data, ultimately leading to the confirmation of the chemical structure.

References

A Comparative Guide to the Quantification of Organotin Impurities in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Active Pharmaceutical Ingredients (APIs) can inadvertently introduce organotin impurities, often originating from catalysts or reagents. Due to their toxicity, regulatory bodies mandate strict control and accurate quantification of these impurities.[1][2] This guide provides an objective comparison of the primary analytical techniques used for the speciation and quantification of organotin compounds, offering insights into their performance, methodologies, and applications in a pharmaceutical setting.

Regulatory Context: ICH Guidelines

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A for new drug substances and Q3D for elemental impurities, provide a framework for controlling impurities.[3][4][5] While organotins fall under a class of their own, the principles of setting reporting, identification, and qualification thresholds are paramount.[3][6] The analytical procedures used must be validated for their suitability to detect and quantify these impurities at levels commensurate with safety and process capability.[5][7]

Core Analytical Methodologies

The principal challenge in organotin analysis is not just detecting tin, but distinguishing between its various toxic forms (speciation), such as tributyltin (TBT), dibutyltin (DBT), and triphenyltin (TPT).[8][9] The most prevalent methods involve a chromatographic separation followed by a highly sensitive detection technique. The three leading methodologies are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

Performance Comparison of Analytical Techniques

The selection of an analytical method is contingent on factors like required sensitivity, the specific organotin compounds of interest, and the complexity of the API matrix.[8]

Parameter GC-MS HPLC-ICP-MS LC-MS/MS
Detection Principle Molecular Ion MassAtomic Mass (Tin Isotopes)Molecular/Fragment Ion Mass
Derivatization Mandatory (e.g., ethylation, pentylation)[10][11]Not Required[12]Not Required[13]
Sensitivity High (pg of Sn)[10]Very High (pg-ng range)[12][14]High (sub-µg/L)[13]
LODs 0.20 - 0.35 pg of Sn[10]0.14 - 0.57 µg/L (as Sn)[15]0.02 - 0.08 µg/L[13][16]
Throughput Lower (due to derivatization & long run times)[12][17]Higher (shorter injection-to-injection time)[12]High
Speciation Capability Excellent; can separate many compounds in a single run.[12]Good; separates 5-6 compounds typically.[12]Good; separates multiple compounds.[17]
Matrix Effects Can be significant; requires cleanup steps.[8]Fewer matrix effects due to high-temperature plasma.Can be significant; may require sample dilution.[17]
Key Advantage High resolution and established methodology.[8]Exceptional sensitivity and element-specific detection.[8][14]No derivatization, simpler sample prep.[8][17]
Key Disadvantage Time-consuming, multi-step sample preparation.[12][17]Higher instrument cost.Potential for ion suppression from API matrix.

LODs (Limits of Detection) are highly matrix and instrument dependent. The values presented are representative based on cited literature.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the three major analytical techniques.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample API Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., with Grignard Reagent) Extraction->Derivatization Cleanup SPE Cleanup (e.g., Florisil) Derivatization->Cleanup GC Gas Chromatography (Separation) Cleanup->GC MS Mass Spectrometry (Detection) GC->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for organotin analysis using GC-MS, highlighting the mandatory derivatization step.

HPLCICPMS_Workflow HPLC-ICP-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample API Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC HPLC (Separation) Filtration->HPLC ICPMS ICP-MS (Atomization & Detection) HPLC->ICPMS Data Data Analysis & Quantification ICPMS->Data

Caption: Simplified workflow for HPLC-ICP-MS, which does not require a derivatization step.

LCMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample API Sample Extraction Solvent Extraction Sample->Extraction Dilution Dilution to Minimize Matrix Effects Extraction->Dilution LC Liquid Chromatography (Separation) Dilution->LC MSMS Tandem MS (Detection & Confirmation) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: Workflow for LC-MS/MS analysis, emphasizing the extraction and dilution stages.

Detailed Experimental Protocols

Reproducibility is key to analytical validation. Below are representative methodologies for the discussed techniques.

GC-MS Protocol

This method is based on derivatization to make the organotin compounds volatile for gas chromatography.

  • Sample Preparation & Derivatization:

    • Weigh the API sample and dissolve it in an appropriate organic solvent.

    • Perform a liquid-liquid extraction.

    • Add a Grignard reagent, such as pentylmagnesium bromide, to the extract to alkylate the organotin chlorides.[10] This step converts the less volatile organotin salts into more volatile tetra-alkylated forms.[11]

    • The reaction is typically allowed to proceed for 30-60 minutes.

    • Quench the reaction carefully with an acidic solution.

    • The organic layer containing the derivatized organotins is separated, dried, and may be purified using solid-phase extraction (SPE) to remove matrix interferences.[8]

  • Instrumentation:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., HP-5MS) is commonly used.[8]

      • Injector: Operate in splitless mode to maximize sensitivity.[8]

      • Oven Program: A temperature gradient is employed to separate the derivatized compounds based on their boiling points.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) is standard.[8]

      • Detection: Can be performed in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

HPLC-ICP-MS Protocol

This technique couples the separation power of HPLC with the element-specific, high-sensitivity detection of ICP-MS, eliminating the need for derivatization.[12]

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the API sample in a solvent compatible with the HPLC mobile phase (e.g., a mixture of methanol, acetonitrile, and water).

    • The solution is typically filtered through a 0.45 µm filter to remove particulates before injection.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC):

      • Column: A C18 reversed-phase column is frequently used.[15]

      • Mobile Phase: A gradient elution using a mixture of aqueous and organic solvents (e.g., water/acetonitrile/methanol) with additives like acetic acid or triethylamine to improve peak shape.

    • Inductively Coupled Plasma Mass Spectrometer (ICP-MS):

      • Nebulizer: A standard PFA MicroFlow nebulizer introduces the HPLC eluent into the plasma.[12]

      • Plasma Conditions: The ICP-MS is tuned to reduce oxide and doubly charged ion formation.[12] Oxygen may be added to the argon gas flow to prevent carbon deposition on the cones when using organic mobile phases.[14]

      • Detection: The mass spectrometer monitors specific tin isotopes (e.g., m/z 118, 120) for quantification.

LC-MS/MS Protocol

This method provides high selectivity and sensitivity without derivatization, making it a powerful alternative to GC-MS.[8][17]

  • Sample Preparation:

    • Extract the organotin compounds from the API using a suitable solvent like acetonitrile.[17]

    • Centrifuge the sample to separate any undissolved material.

    • An aliquot of the supernatant is transferred and often diluted with water to minimize matrix effects before injection.[17]

  • Instrumentation:

    • Liquid Chromatograph (LC):

      • Column: Reversed-phase C18 column.

      • Mobile Phase: Gradient elution with a mobile phase containing acetonitrile/water and a modifier like trifluoroacetic acid (TFA).[16]

    • Tandem Mass Spectrometer (MS/MS):

      • Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.[13][17]

      • Detection: Operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, where a specific precursor ion is fragmented, and a characteristic product ion is monitored for quantification.[17]

Conclusion

The quantification of organotin impurities in API synthesis requires robust, sensitive, and specific analytical methods.

  • HPLC-ICP-MS stands out for its exceptional sensitivity and element-specific detection, offering a streamlined workflow without derivatization.[8][12]

  • GC-MS is a well-established technique with excellent separation capabilities, though it is hampered by a laborious and time-consuming derivatization step.[8][12]

  • LC-MS/MS provides a powerful and high-throughput alternative that also avoids derivatization, simplifying sample preparation significantly.[8][17]

The ultimate choice of method depends on a balance of factors including available instrumentation, required detection limits, sample matrix complexity, and desired sample throughput. For routine quality control in a pharmaceutical setting, the efficiency and simplicity of LC-MS/MS and HPLC-ICP-MS present compelling advantages over traditional GC-MS methods.

References

Reactivity Face-Off: Tributylstannyl vs. Trimethylstannyl Pyridines in Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative performance of tributylstannyl and trimethylstannyl pyridines in palladium-catalyzed cross-coupling reactions.

In the realm of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a powerful and versatile tool for the formation of carbon-carbon bonds. A key component of this reaction is the organostannane reagent. For the synthesis of biaryl compounds containing a pyridine moiety, chemists frequently turn to stannylated pyridines. The two most common variants are tributylstannyl and trimethylstannyl pyridines. This guide provides a comprehensive comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Executive Summary: Reactivity and Practicality

The choice between tributylstannyl and trimethylstannyl pyridines for Stille coupling reactions involves a trade-off between reactivity and practicality. Trimethylstannyl pyridines generally exhibit higher reactivity, leading to faster reactions and often higher yields. This is primarily attributed to the smaller steric bulk of the methyl groups on the tin atom, which facilitates the rate-determining transmetalation step in the catalytic cycle. However, this enhanced reactivity comes at the cost of significantly higher toxicity of the trimethyltin byproducts. Conversely, tributylstannyl pyridines are less reactive but their byproducts are generally less toxic and easier to handle and remove.

Quantitative Data Summary

While a direct side-by-side comparison of tributyl- and trimethylstannyl pyridines under identical conditions is not extensively documented in peer-reviewed literature, the general trend of higher reactivity for trimethylstannyl analogues is widely accepted.[1] The following table summarizes representative data for the Stille coupling of stannyl compounds with aryl halides, illustrating the typical differences in performance.

FeatureTributylstannyl PyridineTrimethylstannyl Pyridine
General Reactivity Moderate to GoodGood to Excellent[1]
Reaction Time Typically longerGenerally shorter
Reaction Temperature Often requires elevated temperaturesCan often proceed at lower temperatures
Yields Generally good, but can be lower with challenging substratesOften higher, especially with less reactive partners
Toxicity of Byproducts Moderately toxicHighly toxic[1]
Purification Byproducts are less volatile and can be easier to remove by chromatography or fluoride-ion induced precipitation.Byproducts are more volatile and require careful handling. Removal can be more challenging due to their physical properties.

Signaling Pathway and Experimental Workflow

The Stille coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The choice of alkyl group on the tin atom primarily influences the rate of the transmetalation step.

Stille_Coupling_Pathway Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R1-X Aryl Halide (R¹-X) R1-X->Oxidative_Addition R1-Pd(II)Ln-X R¹-Pd(II)Ln-X Oxidative_Addition->R1-Pd(II)Ln-X Transmetalation Transmetalation (Rate-determining) R1-Pd(II)Ln-X->Transmetalation R2-SnR3 Stannyl Pyridine (R²-SnR₃) R2-SnR3->Transmetalation R1-Pd(II)Ln-R2 R¹-Pd(II)Ln-R² Transmetalation->R1-Pd(II)Ln-R2 X-SnR3 Tin Byproduct (X-SnR₃) Transmetalation->X-SnR3 Reductive_Elimination Reductive Elimination R1-Pd(II)Ln-R2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R1-R2 Coupled Product (R¹-R²) Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Stille cross-coupling reaction.

A typical experimental workflow for comparing the reactivity of the two stannyl pyridines would involve running parallel reactions under identical conditions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Analysis Setup_A Reaction A: Aryl Halide + Tributylstannyl Pyridine + Pd Catalyst + Solvent Monitoring Monitor reactions by TLC/GC-MS/LC-MS (Identical time points) Setup_A->Monitoring Setup_B Reaction B: Aryl Halide + Trimethylstannyl Pyridine + Pd Catalyst + Solvent Setup_B->Monitoring Workup Quench reactions and perform aqueous work-up Monitoring->Workup Purification Purify crude products by column chromatography Workup->Purification Analysis Determine isolated yields and compare reaction times Purification->Analysis

Caption: Workflow for a comparative reactivity study.

Detailed Experimental Protocols

The following are representative experimental protocols for the Stille coupling of a stannyl pyridine with an aryl bromide. These protocols can be adapted for a direct comparative study.

Protocol 1: Stille Coupling with 2-Tributylstannylpyridine

Materials:

  • 2-Tributylstannylpyridine (1.0 equiv)

  • Aryl bromide (e.g., 4-bromoanisole, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-tributylstannylpyridine, the aryl bromide, and Pd(PPh₃)₄.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Coupling with 2-Trimethylstannylpyridine

Materials:

  • 2-Trimethylstannylpyridine (1.0 equiv)

  • Aryl bromide (e.g., 4-bromoanisole, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (0.1 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, and P(2-furyl)₃.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes at room temperature.

  • Add 2-trimethylstannylpyridine via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous KF solution.

  • Filter through Celite®, washing with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The selection between tributylstannyl and trimethylstannyl pyridines in Stille coupling reactions is a nuanced decision that hinges on the specific requirements of the synthesis. For reactions where high reactivity and yield are paramount, and appropriate safety measures for handling highly toxic materials are in place, trimethylstannyl pyridines are the superior choice.[1] However, for general applications, and particularly in environments where the management of highly toxic waste is a significant concern, the lower reactivity of tributylstannyl pyridines is a reasonable compromise for their improved safety and handling profile. Researchers should carefully weigh these factors to make an informed decision that best suits their experimental goals and laboratory capabilities.

References

Spectroscopic Identification of Byproducts in Pyridylstannane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. Pyridylstannanes are common coupling partners in these reactions, valued for their ability to introduce the versatile pyridine moiety. However, like many transition metal-catalyzed reactions, Stille couplings involving pyridylstannanes are not always perfectly selective and can generate a variety of byproducts. The accurate identification of these byproducts is crucial for reaction optimization, impurity profiling in drug development, and ensuring the purity of the final product.

This guide provides a comparative overview of the common byproducts formed in pyridylstannane reactions and details the spectroscopic techniques used for their identification. We present experimental data in clear, comparative tables, offer detailed experimental protocols for analysis, and utilize visualizations to illustrate key processes.

Common Byproducts and Their Formation Pathways

In palladium-catalyzed Stille cross-coupling reactions, the desired product is formed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, side reactions can occur at various stages of this cycle, leading to the formation of unwanted byproducts. The two most prevalent byproducts in reactions involving pyridylstannanes are the homocoupled product of the organostannane and the product of protodestannylation.

Homocoupling: This byproduct, 2,2'-bipyridine in the case of a 2-pyridylstannane, arises from the coupling of two pyridylstannane molecules. This can be promoted by the palladium catalyst, particularly at higher temperatures or when the rate of transmetalation with the desired electrophile is slow.[1]

Protodestannylation: This side reaction involves the cleavage of the carbon-tin bond by a proton source, leading to the formation of pyridine. The presence of moisture or acidic impurities in the reaction mixture can facilitate this pathway.

The following diagram illustrates the main reaction pathway and the competing side reactions.

Stille_Byproducts Pyridylstannane Pyridylstannane (R-SnBu3) DesiredProduct Desired Product (Ar-R) Pyridylstannane->DesiredProduct Transmetalation Reductive Elimination HomocouplingProduct Homocoupling Byproduct (R-R) Pyridylstannane->HomocouplingProduct Homocoupling ProtodestannylationProduct Protodestannylation Byproduct (R-H) Pyridylstannane->ProtodestannylationProduct Protodestannylation (H+ source) ArylHalide Aryl Halide (Ar-X) ArylHalide->DesiredProduct Oxidative Addition Pd0 Pd(0) Catalyst TinHalide Tin Halide (X-SnBu3)

Caption: Reaction pathways in a pyridylstannane Stille coupling.

Spectroscopic Data for Byproduct Identification

The unambiguous identification of byproducts relies on the careful analysis of spectroscopic data. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), are the primary techniques employed for this purpose.

NMR Spectroscopy Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the common byproducts, 2,2'-bipyridine and pyridine, in a common deuterated solvent.

Table 1: ¹H NMR Data for Potential Byproducts (in CDCl₃)

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
2,2'-Bipyridine H-6,6'8.68ddd4.8, 1.8, 0.9
H-3,3'8.41dt8.0, 1.0
H-4,4'7.82td7.8, 1.8
H-5,5'7.31ddd7.5, 4.8, 1.2
Pyridine H-2,6~8.60m
H-4~7.70m
H-3,5~7.30m

Table 2: ¹³C NMR Data for Potential Byproducts (in CDCl₃)

CompoundCarbonChemical Shift (ppm)
2,2'-Bipyridine C-2,2'156.4
C-6,6'149.2
C-4,4'136.9
C-5,5'123.8
C-3,3'121.2
Pyridine C-2,6~150.0
C-4~136.0
C-3,5~123.5
Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight of the byproducts.

Table 3: Mass Spectrometry Data for Potential Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)
2,2'-Bipyridine C₁₀H₈N₂156.18156 (M+), 128, 102, 78
Pyridine C₅H₅N79.1079 (M+), 52

Experimental Protocols

To effectively identify byproducts, a combination of a well-designed reaction setup and rigorous analytical procedures is essential.

General Protocol for a Stille Coupling with 2-(Tributylstannyl)pyridine

This protocol provides a general procedure for the Stille coupling of 2-(tributylstannyl)pyridine with an aryl bromide. Note that reaction conditions may require optimization for specific substrates.

Materials:

  • 2-(Tributylstannyl)pyridine

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), 2-(tributylstannyl)pyridine (1.1 eq), and the palladium catalyst (0.05 eq).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

Protocol for Reaction Monitoring and Byproduct Identification by GC-MS

Sample Preparation:

  • Withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.

  • Quench the aliquot with a small volume of saturated aqueous KF solution to precipitate tin salts.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

GC-MS Parameters (Illustrative):

  • Column: HP-5ms (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

The following diagram illustrates the workflow for byproduct identification.

Byproduct_Identification_Workflow Reaction Stille Reaction Mixture Quench Quench Aliquot (aq. KF) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying GCMS GC-MS Analysis Drying->GCMS NMR NMR Analysis Drying->NMR DataAnalysis Data Analysis and Byproduct Identification GCMS->DataAnalysis NMR->DataAnalysis

Caption: Workflow for the identification of byproducts.

Protocol for NMR Analysis of the Crude Reaction Mixture

Sample Preparation:

  • Take a larger aliquot (approx. 0.5 mL) of the crude reaction mixture.

  • Filter the aliquot through a small plug of silica gel or celite to remove the palladium catalyst and tin precipitates.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃) for NMR analysis.

By comparing the ¹H and ¹³C NMR spectra of the crude reaction mixture to the data presented in Tables 1 and 2, and to the spectra of the starting materials and the desired product, the presence and relative abundance of the homocoupled and protodestannylation byproducts can be determined.

Conclusion

The successful execution and optimization of pyridylstannane Stille coupling reactions require a thorough understanding of potential side reactions and the ability to accurately identify the resulting byproducts. This guide provides a framework for researchers to approach this challenge by presenting key spectroscopic data for common byproducts and outlining robust experimental protocols for their detection and characterization. By employing these comparative techniques, scientists can gain deeper insights into their reaction pathways, leading to improved yields, higher purity products, and more efficient drug development workflows.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Methoxy-3-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Methoxy-3-(tributylstannyl)pyridine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Essential Safety and Hazard Information

The following table summarizes the hazard classifications based on closely related organotin compounds. These should be considered the minimum hazards associated with 5-Methoxy-3-(tributylstannyl)pyridine.

Hazard CategoryClassification
Acute Toxicity, Oral Toxic if swallowed
Acute Toxicity, Dermal Harmful in contact with skin
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Eye Irritation Causes serious eye irritation
Specific Target Organ Toxicity Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment Very toxic to aquatic life with long lasting effects

Operational Plan: From Receipt to Disposal

A systematic approach to managing 5-Methoxy-3-(tributylstannyl)pyridine is essential to minimize risk. The following step-by-step procedures must be followed.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks. If the container is compromised, do not open it. Isolate the package in a designated hazardous materials area and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly labeled as containing "Toxic Organotin Compounds." Keep the container tightly sealed.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required at all times when handling 5-Methoxy-3-(tributylstannyl)pyridine.

  • Hand Protection: Wear double-layered chemically resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Body Protection: A flame-retardant laboratory coat, worn over personal clothing, is required. For operations with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to ensure adequate ventilation.

Handling and Experimental Procedures
  • Controlled Environment: All transfers and reactions involving 5-Methoxy-3-(tributylstannyl)pyridine must be conducted within a certified chemical fume hood.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers and apparatus during handling and reactions.

  • Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible. Ensure a spill kit appropriate for organotin compounds is available and that personnel are trained in its use.

Decontamination and Waste Disposal

Proper decontamination and waste management are critical to prevent environmental contamination and accidental exposure.

  • Glassware Decontamination: All glassware that has come into contact with the organotin compound should be decontaminated. A common procedure involves rinsing with a suitable organic solvent (such as acetone or ethanol) to remove the bulk of the residue, followed by soaking in a bleach solution or a potassium permanganate solution to oxidize the remaining tin compounds. The initial solvent rinse must be collected as hazardous waste.

  • Waste Collection: All solid and liquid waste contaminated with 5-Methoxy-3-(tributylstannyl)pyridine must be collected in clearly labeled, sealed, and chemically resistant hazardous waste containers. This includes contaminated PPE, weighing paper, and cleaning materials.

  • Waste Disposal: Dispose of all hazardous waste through your institution's EHS office, following all local, state, and federal regulations for organotin compounds. Do not dispose of this chemical down the drain.

Experimental Workflow Diagram

The following diagram illustrates the essential steps for the safe handling of 5-Methoxy-3-(tributylstannyl)pyridine.

Safe Handling Workflow for 5-Methoxy-3-(tributylstannyl)pyridine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Retrieve Chemical Retrieve Chemical Prepare Fume Hood->Retrieve Chemical Perform Experiment Perform Experiment Retrieve Chemical->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS

Caption: Workflow for handling 5-Methoxy-3-(tributylstannyl)pyridine.

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